HO-PEG4-CH2COOtBu
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDNYVRTZIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG4-CH2COOtBu: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of HO-PEG4-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, systematically named tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate, is a well-defined, monodisperse PEG derivative. The presence of a terminal hydroxyl group and a tert-butyl protected carboxylic acid allows for sequential and site-specific modification, making it a versatile tool in chemical biology and drug development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Citation(s) |
| CAS Number | 169751-72-8 | [1][2] |
| Molecular Formula | C₁₄H₂₈O₇ | [1][2] |
| Molecular Weight | 308.37 g/mol | [1][2] |
| Appearance | Colorless liquid or oil | [3] |
| Purity | ≥95% or ≥97% (as specified by supplier) | [1][3][4] |
| Density (approximate) | ~1.125 g/mL (based on general PEG derivatives) | |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCO | [3] |
| Storage Conditions | Store at -5°C to -20°C, keep in a dry place and avoid sunlight. | [1][2] |
Solubility Profile
Based on the behavior of structurally similar PEG derivatives, this compound is expected to exhibit the following solubility characteristics.[1]
| Solvent | Type | Expected Solubility |
| Water | Aqueous | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Halogenated | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Diethyl Ether | Ether | Low/Insoluble |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.1 | Singlet | -O-CH₂ -COO- |
| ~3.7 | Triplet | -CH₂ -OH |
| ~3.6 | Multiplet | PEG backbone (-O-CH₂ -CH₂ -O-) |
| ~2.7 | Triplet | -CH₂ -OH |
| 1.4 | Singlet | -C(CH₃ )₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (ester) |
| ~81 | -C (CH₃)₃ |
| ~72 | -C H₂-OH |
| ~70 | PEG backbone (-O-C H₂-C H₂-O-) |
| ~69 | -O-C H₂-COO- |
| ~61 | -C H₂-OH |
| ~28 | -C(C H₃)₃ |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the Williamson ether synthesis, where the hydroxyl group of tetraethylene glycol is reacted with a protected haloacetic acid derivative.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Synthesis
-
Deprotonation of Tetraethylene Glycol: To a solution of excess tetraethylene glycol (e.g., 5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH) (1 equivalent) at 0°C under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Bioconjugation and Drug Development
The dual functionality of this compound makes it a valuable linker for various applications in biomedical research and drug development.
General Bioconjugation Workflow
The hydroxyl and protected carboxyl groups can be orthogonally functionalized to conjugate two different molecules, such as a targeting ligand and a therapeutic agent.
Caption: General workflow for bioconjugation using this compound.
Role in PROTAC Development
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6][7][8] The PEG linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
Caption: Role of a PEG linker in PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile chemical tool with well-defined properties that make it highly suitable for applications in bioconjugation, drug delivery, and the development of targeted protein degraders. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugates, while its orthogonal functional groups allow for precise and controlled synthesis of complex biomolecules. This guide provides a foundational understanding of its chemical properties and potential applications for researchers in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
An In-depth Technical Guide to the Synthesis of tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate, a valuable bifunctional linker in pharmaceutical research and development. The synthesis involves the selective mono-O-alkylation of triethylene glycol with a tert-butyl haloacetate derivative, a reaction that requires careful control to achieve the desired product with high purity. This document outlines the probable synthetic route, detailed experimental protocols derived from analogous reactions, and expected characterization data.
Overview of the Synthetic Strategy
The most direct and widely applicable method for the synthesis of tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of triethylene glycol to form an alkoxide, which then acts as a nucleophile to displace a halide from a tert-butyl haloacetate, typically tert-butyl bromoacetate.
A critical challenge in this synthesis is achieving selective mono-alkylation of triethylene glycol, as the di-substituted product can be a significant byproduct. Strategies to favor mono-alkylation include using a large excess of triethylene glycol relative to the alkylating agent and the slow, controlled addition of the alkylating agent to the reaction mixture.
Reactants and Materials
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Triethylene Glycol | C6H14O4 | 150.17 | 112-27-6 | Colorless, odorless, viscous liquid; hygroscopic. |
| tert-Butyl Bromoacetate | C6H11BrO2 | 195.05 | 5292-43-3 | Lachrymator; clear to slightly yellow liquid. |
| Sodium Hydride (NaH) | HNa | 24.00 | 7646-69-7 | Strong base; highly flammable solid. |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 109-99-9 | Anhydrous solvent; ether-like odor. |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | Solvent for extraction and chromatography. |
| Hexane | C6H14 | 86.18 | 110-54-3 | Solvent for chromatography. |
| Anhydrous Magnesium Sulfate (MgSO4) | MgO4S | 120.37 | 7487-88-9 | Drying agent. |
Experimental Protocol
This protocol is a proposed method based on established procedures for similar Williamson ether syntheses. Optimization may be required to achieve the best results.
Reaction Setup:
-
All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of this reaction.
Procedure:
-
Deprotonation of Triethylene Glycol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a significant excess of triethylene glycol (e.g., 5-10 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents relative to tert-butyl bromoacetate) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Prepare a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF.
-
Add the tert-butyl bromoacetate solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slow addition is critical to favor mono-alkylation.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely contain unreacted triethylene glycol and the desired product. Purify the crude mixture using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Visualization of the Synthesis Workflow
// Nodes TriethyleneGlycol [label="Triethylene Glycol"]; NaH_THF [label="NaH in THF\n(0 °C to RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Triethylene Glycol Monoalkoxide"]; tBuBrAc [label="tert-Butyl Bromoacetate\nin THF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionMixture [label="Williamson Ether Synthesis\n(RT, overnight)"]; Quench [label="Quench with\nSat. aq. NH4Cl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction with\nEthyl Acetate"]; Drying [label="Drying over\nMgSO4"]; Concentration [label="Concentration"]; Chromatography [label="Column Chromatography\n(Silica gel, Hexane/EtOAc)"]; Product [label="tert-butyl 2-(2-(2-(2-hydroxyethoxy)\nethoxy)ethoxy)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TriethyleneGlycol -> NaH_THF; NaH_THF -> Alkoxide [label="Deprotonation"]; Alkoxide -> ReactionMixture; tBuBrAc -> ReactionMixture [label="Slow Addition"]; ReactionMixture -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Chromatography; Chromatography -> Product; } . Caption: Synthetic workflow for tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate.
Expected Characterization Data
| Parameter | Expected/Known Value |
| Molecular Formula | C12H24O6 |
| Molecular Weight | 264.31 g/mol |
| CAS Number | 518044-31-0[1] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.05 (s, 2H, -O-CH₂-COO-), 3.75-3.60 (m, 10H, -O-CH₂-CH₂-O-), 3.58 (t, 2H, -CH₂-OH), 2.50 (br s, 1H, -OH), 1.48 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (-COO-), 81.5 (-C(CH₃)₃), 72.5, 70.8, 70.6, 70.3, 69.0, 61.7 (-O-CH₂-), 28.1 (-C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 287.15 [M+Na]⁺ |
Note: The predicted NMR chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual values may vary. Commercial suppliers may provide analytical data upon request.[1]
Safety Considerations
-
tert-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle with extreme care under an inert atmosphere.
-
Tetrahydrofuran can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvent.
This guide provides a framework for the synthesis of tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
References
A Comprehensive Technical Guide to HO-PEG4-CH2COOtBu (CAS: 169751-72-8) for Researchers and Drug Development Professionals
Introduction
HO-PEG4-CH2COOtBu, identified by CAS number 169751-72-8, is a heterobifunctional polyethylene glycol (PEG) linker integral to advancements in bioconjugation and drug development.[1][2] This molecule, also known as Hydroxy-PEG4-t-butyl ester, features a discrete tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility, a terminal hydroxyl group for further modification, and a tert-butyl protected carboxylic acid.[1][3] This strategic design allows for the sequential and controlled conjugation of different molecules, making it a valuable tool in the synthesis of complex therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][4] The PEG4 spacer not only enhances the aqueous solubility of the resulting conjugates but also provides a defined spatial separation between the conjugated entities, which can be critical for their biological function.[2][4]
Physicochemical and Technical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 169751-72-8 | [1][5] |
| Molecular Formula | C14H28O7 | [1][5] |
| Molecular Weight | 308.37 g/mol | [1][5] |
| Appearance | Colorless Liquid | [1][5] |
| Purity | Typically ≥95% | [6] |
| Boiling Point | 393.1±32.0 °C (Predicted) | [3] |
| Density | 1.077±0.06 g/cm3 (Predicted) | [3] |
| pKa | 14.36±0.10 (Predicted) | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage | -18°C for long term storage; avoid light | [5] |
Core Applications in Drug Development
The unique structure of this compound makes it a versatile linker in several drug development applications:
-
PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4] The linker connects a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[4] The PEG4 spacer helps to optimize the formation of the ternary complex between the target protein and the E3 ligase.[2]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.[1]
-
Bioconjugation: The bifunctional nature of the molecule allows for the conjugation of various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[1]
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the sequential conjugation of a POI ligand and an E3 ligase ligand to the this compound linker.
Step 1: Amide Coupling of the Linker to the POI Ligand
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the POI-PEG4-t-butyl ester intermediate.[4]
Step 2: Deprotection of the t-Butyl Ester
-
Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[4]
-
Stir the solution at room temperature for 2-5 hours.[7]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can be used in the next step without further purification.[4]
Step 3: Amide Coupling of the Deprotected Intermediate with the E3 Ligase Ligand
-
Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[4]
Protocol 2: General Procedure for Amide Bond Formation with a Primary Amine
This protocol describes the coupling of the deprotected carboxylic acid of the PEG linker with a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Step 1: Activation of the Carboxylic Acid
-
Dissolve the deprotected PEG linker (containing the free carboxylic acid) in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG linker.[7]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[2][7]
Step 2: Conjugation to the Primary Amine
-
Dissolve the primary amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5).
-
Add the activated PEG-NHS ester solution to the amine solution. The pH of the final reaction mixture should be maintained between 7.2 and 8.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
Step 3: Quenching the Reaction
-
Add a quenching solution (e.g., hydroxylamine or Tris buffer) to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[7]
Step 4: Purification
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[7]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the application of this compound, the following diagrams, generated using Graphviz, illustrate key processes.
Caption: General mechanism of PROTAC-mediated protein degradation.[4]
Caption: Workflow for the synthesis of a PROTAC using this compound.[4]
References
The Strategic Utility of HO-PEG4-CH2COOtBu: A Technical Guide for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of HO-PEG4-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. We delve into its core applications, physicochemical properties, and detailed experimental protocols for its use in constructing advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Applications in Drug Development
This compound, systematically named tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate, is a valuable building block in modern drug development. Its structure, featuring a terminal hydroxyl group and a protected carboxylic acid separated by a discrete four-unit PEG chain, offers a unique combination of hydrophilicity, flexibility, and versatile reactivity.
1. PROTAC Linker Synthesis: The molecule is extensively used as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation through the ubiquitin-proteasome system.[1][4] The PEG component of this compound provides the necessary length and spatial orientation to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex essential for ubiquitination.[4]
2. Antibody-Drug Conjugate (ADC) Development: In the field of ADCs, this linker (often in its deprotected form, Hydroxy-PEG4-CH2COOH) is a critical component connecting a monoclonal antibody to a potent cytotoxic payload.[5] A significant challenge in ADC development is the hydrophobicity of many cytotoxic drugs, which can lead to aggregation and poor pharmacokinetics.[5][6] The hydrophilic PEG chain enhances the overall solubility of the ADC, which can improve stability, reduce clearance rates, and potentially allow for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's physical properties.[6][]
3. General Bioconjugation and Surface Modification: Beyond PROTACs and ADCs, this compound is applied in broader bioconjugation, nanotechnology, and new materials research.[8] It can be used to modify peptides, proteins, or small molecules to improve their pharmacological profiles.[] The PEG spacer can also be used to functionalize surfaces, such as nanoparticles or microarrays, where it helps to minimize non-specific protein binding—a critical feature for in-vivo applications and diagnostic tools.[9][10]
Physicochemical and Quantitative Data
The defined structure of this compound ensures batch-to-batch consistency, a critical parameter for pharmaceutical development.
| Property | Value | Source |
| CAS Number | 169751-72-8 | [8][11] |
| Molecular Formula | C14H28O7 | [8][11] |
| Molecular Weight | 308.37 g/mol | [8][11] |
| Appearance | Colorless to light yellow oil | N/A |
| Purity | Typically ≥95% | [8][12] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) | [10] |
Key Experimental Protocols
The following protocols provide generalized methodologies for the chemical manipulation of this compound. These should be optimized for specific substrates and reaction scales.
Protocol 1: Activation of the Terminal Hydroxyl Group via Tosylation
This procedure prepares the linker for nucleophilic substitution by converting the terminal hydroxyl group into a better leaving group, a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Ice bath (0 °C)
Methodology:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Perform a liquid-liquid extraction with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the tosylated linker.
Protocol 2: Deprotection of the Tert-Butyl Ester to Yield the Carboxylic Acid
This protocol removes the tert-butyl (tBu) protecting group to expose the free carboxylic acid, enabling subsequent amide bond formation.
Materials:
-
tBu-protected PEG linker (e.g., this compound)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Methodology:
-
Dissolve the tBu-protected linker in a solution of 20-50% TFA in DCM (v/v).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times.
-
The resulting product, HO-PEG4-CH2COOH, is often of sufficient purity to be used directly in the next step (e.g., amide coupling) without further purification.
Visualized Workflows and Logical Diagrams
The following diagrams illustrate the strategic role of this compound in complex molecule synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. en.huatengsci.com [en.huatengsci.com]
- 9. purepeg.com [purepeg.com]
- 10. axispharm.com [axispharm.com]
- 11. calpaclab.com [calpaclab.com]
- 12. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to HO-PEG4-CH2COOtBu: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, structure, and applications of the heterobifunctional linker, HO-PEG4-CH2COOtBu. This molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound, also known as Hydroxy-PEG4-tert-butyl acetate, is a discrete polyethylene glycol (dPEG®) linker.[1][2] Its structure features a terminal hydroxyl group and a tert-butyl protected carboxylic acid, connected by a four-unit polyethylene glycol chain.[1][2] This configuration allows for the sequential and controlled conjugation of different molecules.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 308.37 g/mol | [1][2] |
| Molecular Formula | C14H28O7 | [1][2] |
| CAS Number | 169751-72-8 | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% or ≥97% | [2][3] |
| Storage Conditions | -18°C to -20°C, protected from light | [1][3] |
| SMILES Code | CC(C)(C)OC(=O)COCCOCCOCCOCCO | [4] |
Structural Representation
The chemical structure of this compound is characterized by a flexible tetraethylene glycol spacer, which imparts hydrophilicity to conjugates, potentially improving their solubility and pharmacokinetic properties. The terminal hydroxyl group can be used for conjugation, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected for subsequent reactions.
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic agents.[3] Its primary applications lie in its use as a linker in ADCs and PROTACs.[1][3]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component of the linker can enhance the solubility and stability of the ADC.[5]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The flexibility and hydrophilicity of the PEG4 chain can be advantageous in this context.[1]
Experimental Protocols and Workflows
While specific protocols for this compound are often proprietary, the following are generalized experimental methodologies for the conjugation of similar PEG linkers, which can be adapted for this molecule.
General Protocol for PROTAC Synthesis
This protocol outlines a two-step synthesis of a PROTAC, where a ligand for the protein of interest (POI) is first conjugated to the deprotected carboxylic acid of the linker, followed by the attachment of an E3 ligase ligand to the hydroxyl group.
Step 1: Deprotection of the Carboxylic Acid and Conjugation to POI Ligand
-
Deprotection: The tert-butyl ester of this compound is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid.
-
Activation: The resulting carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Conjugation: An amine-functionalized POI ligand is added to the activated linker solution. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like LC-MS.
-
Purification: The resulting POI-linker conjugate is purified using an appropriate chromatographic method, such as reversed-phase HPLC.
Step 2: Conjugation of E3 Ligase Ligand
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the purified POI-linker conjugate can be activated, for example, by converting it to a better leaving group like a tosylate or mesylate.
-
Conjugation: The activated conjugate is then reacted with a nucleophilic group (e.g., an amine or thiol) on the E3 ligase ligand.
-
Final Purification: The final PROTAC molecule is purified using chromatography.
General Mechanism of Action for PROTACs
The resulting PROTAC molecule acts as a bridge to induce the ubiquitination and subsequent degradation of the target protein.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Lysine Residues
This protocol describes the conjugation of a drug-linker construct to the lysine residues of a monoclonal antibody.
-
Drug-Linker Synthesis: The cytotoxic drug is first conjugated to the hydroxyl terminus of this compound. The specific chemistry will depend on the functional groups available on the drug.
-
Deprotection and Activation: The tert-butyl group of the drug-linker construct is removed, and the resulting carboxylic acid is activated using EDC/NHS chemistry as described previously.
-
Antibody Conjugation: The activated drug-linker is added to the antibody solution in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio of the linker to the antibody is optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reagents, typically using size-exclusion chromatography or hydrophobic interaction chromatography.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and aggregation state.
Conclusion
This compound is a well-defined, versatile heterobifunctional linker that plays a crucial role in modern drug development. Its discrete PEG spacer enhances the physicochemical properties of complex bioconjugates, while its orthogonal protecting groups allow for controlled, sequential synthesis strategies. The experimental protocols and workflows provided in this guide offer a framework for researchers to utilize this and similar linkers in the design and synthesis of next-generation targeted therapeutics like ADCs and PROTACs. The continued application of such advanced linkers is expected to drive significant progress in the development of more effective and safer therapies for a wide range of diseases.
References
Solubility of HO-PEG4-CH2COOtBu in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of HO-PEG4-CH2COOtBu (tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate), a heterobifunctional PEG linker. An understanding of its solubility in various organic solvents is crucial for its effective application in bioconjugation, proteomics, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Understanding the Solubility of PEG Linkers
This compound possesses a distinct chemical structure that governs its solubility. The molecule incorporates a hydrophilic tetraethylene glycol (PEG4) chain, a terminal hydroxyl group, and a tert-butyl protected carboxylic acid. This combination of a polar PEG backbone and a more non-polar t-butyl ester group gives the molecule an amphiphilic character, allowing for solubility in a range of organic solvents.
Generally, polyethylene glycol and its derivatives are known for their broad solubility in polar organic solvents.[1][2][3] This is primarily due to the ability of the ether oxygens in the repeating ethylene glycol units to form hydrogen bonds with solvent molecules. The terminal hydroxyl group further enhances its affinity for polar solvents. The t-butyl group, being bulky and non-polar, can slightly influence interactions with less polar or moderately polar solvents.
Qualitative and Expected Solubility Profile
While precise, publicly available quantitative solubility data for this compound is limited, a reliable qualitative and expected solubility profile can be established based on the known behavior of structurally similar PEG derivatives.[1][4][5] The following table summarizes the expected solubility of this compound in common organic solvents.
| Solvent Family | Specific Solvents | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an excellent solvent for a wide array of PEG derivatives and is expected to readily dissolve this compound.[4][6] |
| Dimethylformamide (DMF) | High | DMF is another common solvent for reactions involving PEG linkers and is expected to be a very effective solvent for this compound.[1][4] | |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a good solvent for many PEGylated molecules.[1] | |
| Chlorinated Solvents | Dichloromethane (DCM) | High | PEG derivatives generally exhibit high solubility in halogenated solvents like DCM.[1][4] |
| Chloroform | High | Similar to DCM, chloroform is expected to be a good solvent for this compound.[1] | |
| Alcohols | Methanol (MeOH) | High | The polar protic nature of methanol allows for strong hydrogen bonding with the PEG chain and terminal hydroxyl group.[4] |
| Ethanol (EtOH) | High | Ethanol is also expected to be a good solvent, similar to methanol.[4] | |
| Isopropanol (IPA) | Moderate | Solubility in isopropanol may be slightly lower than in methanol or ethanol; gentle warming may be required for complete dissolution at higher concentrations.[1] | |
| Ethers | Diethyl Ether | Low / Insoluble | PEGs typically have poor solubility in diethyl ether.[1] |
| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether and may dissolve this compound to a certain extent. | |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Heating may be necessary to dissolve PEG derivatives in toluene.[1] |
| Alkanes | Hexane | Insoluble | As a non-polar solvent, hexane is not expected to dissolve the polar PEG chain. |
Note: "High" indicates that the compound is likely soluble to a concentration practical for most laboratory applications (e.g., >50 mg/mL). "Moderate" suggests solubility in a useful range (e.g., 10-50 mg/mL), while "Low" or "Insoluble" indicates limited practical solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[4][7][8] This protocol outlines the key steps for determining the equilibrium solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility (e.g., in mg/mL or g/L) of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with tight-sealing caps
-
Thermostatic shaker or water bath
-
Centrifuge capable of high-speed operation
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)) or a system for gravimetric analysis.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at the end of the equilibration period to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet all remaining undissolved solid.
-
-
Sample Analysis and Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification via HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions.
-
Analyze the diluted supernatant sample and determine its concentration from the calibration curve.
-
-
Quantification via Gravimetric Analysis:
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the supernatant to the container.
-
Evaporate the solvent under controlled conditions (e.g., using a vacuum oven at a temperature below the compound's degradation point).
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
-
-
Solubility Calculation:
-
Using the concentration determined from the analytical method, account for the dilution factor to calculate the concentration of the original saturated supernatant. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the experimental determination of solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. 169751-72-8|tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic Analysis of HO-PEG4-CH2COOtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the molecule HO-PEG4-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate), a commonly used tetraethylene glycol linker in bioconjugation and drug development. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.02 | d, J = 1.0 Hz | 2H | -OCH₂ COO- |
| 3.75-3.60 | m | 12H | -OCH₂CH₂ O- (PEG backbone) |
| 1.47 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170-172 | C =O (Ester carbonyl) |
| 80-82 | -C (CH₃)₃ |
| 72-73 | HO-CH₂ - |
| 70-71 | -OCH₂CH₂ O- (PEG backbone) |
| 68-69 | -OCH₂ COO- |
| 61-62 | -CH₂ -OH |
| 28 | -C(CH₃ )₃ |
Note: These are predicted chemical shifts based on typical values for similar functional groups.[2][3][4][5]
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 331.19 | [M+Na]⁺ |
| 309.19 | [M+H]⁺ |
| 253.13 | [M-C₄H₈+H]⁺ |
| 209.09 | [M-C₄H₈-C₂H₄O+H]⁺ |
| 165.05 | [M-C₄H₈-2(C₂H₄O)+H]⁺ |
| 121.01 | [M-C₄H₈-3(C₂H₄O)+H]⁺ |
| 77.04 | [M-C₄H₈-4(C₂H₄O)+H]⁺ |
| 57.07 | [C₄H₉]⁺ |
Note: These are predicted m/z values for common adducts and fragments. The molecular weight of this compound is 308.37 g/mol .[6][7]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
- Spectrometer: 400 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
3. ¹³C NMR Acquisition Parameters:
- Spectrometer: 100 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2 s
- Spectral Width: -5 to 220 ppm
- Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.
Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
2. Electrospray Ionization (ESI) - Time of Flight (TOF) MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
- Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
- Capillary Voltage: 3.5-4.5 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-400 °C
- Mass Range: m/z 50-500
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics.[1] Their unique physicochemical properties, including hydrophilicity, biocompatibility, and non-immunogenicity, allow for the precise modulation of the pharmacokinetic and pharmacodynamic profiles of biomolecules.[1] This technical guide provides a comprehensive overview of PEG linkers, covering their fundamental properties, diverse classifications, and strategic applications in drug development. Detailed experimental protocols for common bioconjugation techniques, quantitative data for informed linker selection, and visual representations of key processes are presented to equip researchers with the knowledge to effectively utilize PEG linkers in their work.
Core Principles of PEGylation
Polyethylene glycol is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene oxide units (-CH2-CH2-O-).[2][3] In bioconjugation, PEG chains are chemically functionalized to act as flexible spacers, or linkers, to connect two or more molecular entities, such as a protein and a small molecule drug.[2] The process of covalently attaching PEG chains to a molecule is known as PEGylation.[3] This modification can dramatically enhance the therapeutic properties of the parent molecule.[1][3]
The primary benefits of using PEG linkers in bioconjugation include:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins.[1][4]
-
Enhanced Stability: PEG chains can protect conjugated molecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[3][4]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[1][3]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[1][4]
Classification of PEG Linkers
PEG linkers can be classified based on their architecture, the reactivity of their functional groups, and their stability in biological environments.[1]
Architectural Classification
-
Linear PEG Linkers: These consist of a single, straight chain of PEG with functional groups at one or both ends. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.[1][5]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[1][5]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often used in the creation of hydrogels and for multivalent conjugation strategies.[4]
Functional Group Classification
The choice of reactive functional group on the PEG linker is critical for determining the site of conjugation on the biomolecule.
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive functional groups at their termini. They are primarily used for crosslinking molecules with the same type of functional group.[1][6]
-
Heterobifunctional PEG Linkers: These linkers have two different reactive functional groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugate (ADC) development.[1][6]
Common reactive functional groups on PEG linkers include:
-
N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.[1][4]
-
Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1][4]
-
Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific bioconjugation.[1][4]
-
Aldehydes/Ketones: React with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.[4]
Stability Classification
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules.[1] They are used when the entire conjugate is intended to be the active therapeutic.
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but to break and release the payload under specific physiological conditions, such as the acidic environment of endosomes or the reducing environment within a cell.[5][7] Common cleavable linkages include hydrazones (pH-sensitive) and disulfides (reduction-sensitive).[6][8]
Quantitative Data on PEG Linker Performance
The length and architecture of the PEG linker have a significant impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key data from various studies.
Table 1: Influence of PEG Linker Molecular Weight on Pharmacokinetics
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) | Reference(s) |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg | [9] |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg | [9] |
| Methotrexate-loaded Chitosan Nanoparticles | 750 Da | Increased t½ and AUC | Decreased CL | [10] |
| Methotrexate-loaded Chitosan Nanoparticles | 2000 Da | Further Increased t½ and AUC | Further Decreased CL | [10] |
| Methotrexate-loaded Chitosan Nanoparticles | 5000 Da | Maximally Increased t½ and AUC | Maximally Decreased CL | [10] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker Length | Fold Reduction in Cytotoxicity (Compared to no PEG) | Key Observations | Reference(s) |
| No PEG | 1x (Baseline) | Often highly potent in vitro, but may have poor solubility and in vivo stability. | [11] |
| 4 kDa PEG | 4.5x | A moderate PEG length can balance improved stability with a slight decrease in potency. | [11] |
| 10 kDa PEG | 22x | Longer PEG chains can significantly reduce in vitro cytotoxicity. | [11] |
Table 3: Impact of PEG Linker Architecture on ADC Stability and Pharmacokinetics
| ADC Linker Architecture | Stability Observation | Pharmacokinetic Observation | Reference(s) |
| Linear 24-unit PEG | Higher aggregation tendency | Faster clearance rates | [12] |
| Pendant 2x12-unit PEG | Lower aggregation and greater physical stability | Slower plasma clearance and prolonged half-life | [12][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol for Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes a general procedure for the PEGylation of a protein containing primary amine groups.[14]
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
PEG-NHS ester (10-20 fold molar excess over the protein)[14]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at the desired concentration.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. A 10- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[14] The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[14] Reaction time and temperature may require optimization.
-
Quenching: Quench the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol for Thiol-Reactive PEGylation using PEG-Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.[14]
Materials:
-
Protein solution containing a free thiol group (in a suitable buffer, e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if cysteine is in a disulfide bond
-
PEG-Maleimide (1.5-5 fold molar excess over the protein)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by treating the protein with a suitable reducing agent like TCEP. Remove the reducing agent prior to PEGylation.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution immediately before use.[14]
-
PEGylation Reaction: Add the PEG-maleimide solution to the protein solution. The reaction is typically performed at a pH of 6.5-7.5.[14]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and protein using SEC.
-
Characterization: Analyze the purified conjugate to confirm successful site-specific PEGylation.
Characterization of PEGylated Proteins
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated bioconjugate.[15] A multi-faceted analytical approach is typically required.[15]
Table 4: Summary of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter Measured | Purpose | Reference(s) |
| SDS-PAGE | Apparent Molecular Weight | To visualize the increase in molecular weight upon PEGylation and assess the heterogeneity of the product. | [15] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Aggregation | To separate PEGylated species from unreacted protein and free PEG, and to quantify aggregates. | [15] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular Weight / Degree of PEGylation | To determine the precise mass of the conjugate and the number of PEG chains attached. | [16][17] |
| Peptide Mapping | PEGylation Site(s) | To identify the specific amino acid residues where PEG has been attached. | [17] |
| Biological Activity Assays | Functional Integrity | To measure the specific biological activity of the PEGylated protein (e.g., enzyme kinetics, receptor binding) and assess the impact of PEGylation. | [15] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in PEG linker bioconjugation.
Caption: A diagram illustrating the basic components of a PEGylated bioconjugate.
Caption: A flowchart of the typical workflow for developing an Antibody-Drug Conjugate.
Caption: A diagram showing how PEG linker properties influence in vivo performance.
Conclusion
PEG linkers are a versatile and powerful class of tools for bioconjugation, offering the ability to significantly improve the therapeutic properties of a wide range of biomolecules.[1] A thorough understanding of the different types of PEG linkers, their respective characteristics, and the interplay between their structure and in vivo performance is crucial for the rational design of effective bioconjugates.[3][18] This guide provides a foundational framework for researchers to navigate the complexities of PEG linker chemistry and to leverage these remarkable molecules in the development of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Guide to Carboxyl Group Protection in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carboxylic acid moiety, with its acidic proton and electrophilic carbonyl carbon, is often a site of unwanted reactivity. This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of carboxyl group protection, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively navigate complex synthetic pathways.
The Imperative for Carboxyl Group Protection
The protection of a carboxylic acid is necessary for a multitude of reasons, primarily to:
-
Mask the acidic proton: This prevents interference with base-catalyzed reactions or reactions involving organometallic reagents.[1][2]
-
Prevent nucleophilic addition: The carbonyl group is susceptible to attack by nucleophiles, and protection can mitigate undesired side reactions.[1][2]
-
Enhance solubility and handling: Conversion to an ester can improve the solubility of a molecule in organic solvents and facilitate its purification.
The ideal protecting group should be readily and selectively introduced in high yield, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not affect other functional groups within the molecule—a concept known as orthogonality .[3]
Common Carboxyl Protecting Groups: A Comparative Analysis
The most prevalent strategy for protecting carboxylic acids is their conversion to esters. The choice of the ester is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups and the required deprotection conditions.
Methyl Esters
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.
-
Protection: Typically formed by reaction with diazomethane, trimethylsilyldiazomethane, or by Fischer esterification using methanol under acidic conditions.[4]
-
Deprotection: Cleaved by saponification (hydrolysis under basic conditions, e.g., using LiOH, NaOH, or KOH).[4][5]
-
Stability: Stable to acidic conditions (mild), but labile under basic conditions.[6]
Benzyl Esters
Benzyl esters offer the advantage of being removable under neutral conditions.
-
Protection: Commonly prepared by reacting the carboxylic acid with benzyl bromide or benzyl alcohol.[7][8][9]
-
Deprotection: Cleaved by hydrogenolysis (catalytic hydrogenation, e.g., H₂, Pd/C), which is a mild and neutral method.[5][6]
-
Stability: Stable to both mild acidic and basic conditions, but not compatible with reactions involving catalytic reduction.[6]
tert-Butyl Esters
The sterically hindered tert-butyl group provides excellent stability under a wide range of conditions.
-
Protection: Typically installed via acid-catalyzed addition of isobutylene or reaction with tert-butanol.[10][11]
-
Deprotection: Readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) via a carbocation-mediated mechanism.[11][12]
-
Stability: Highly stable to basic and nucleophilic conditions, making them orthogonal to base-labile protecting groups.[6][12]
Silyl Esters
Silyl esters are known for their lability and are often used for temporary protection.
-
Protection: Formed by the reaction of the carboxylic acid with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl).
-
Deprotection: Cleaved under very mild conditions, including mild acid, base, or fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[5][13]
-
Stability: Generally labile and their stability increases with the steric bulk of the silyl group.[13][14]
Quantitative Data on Protecting Group Stability and Deprotection
The following tables summarize the stability of common carboxyl protecting groups under various reaction conditions and provide typical yields for their deprotection.
Table 1: Comparative Stability of Carboxyl Protecting Groups [6]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophiles (e.g., RLi, RMgX) |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile |
| Benzyl Ester | Stable (mild), Labile (strong) | Generally Stable | Labile | Labile |
| tert-Butyl Ester | Labile | Generally Stable | Stable | Stable |
| Silyl Ester | Labile | Labile | Stable | Labile |
Table 2: Typical Deprotection Conditions and Yields
| Protecting Group | Reagents | Solvent(s) | Temperature | Time | Yield (%) |
| Methyl Ester | NaOH | H₂O, MeOH | Room Temp. - Reflux | 4 - 17 h | 99-100%[4] |
| LiOH | H₂O, THF | Room Temp. | 1 - 20 h | 75-100%[4] | |
| Benzyl Ester | H₂, 10% Pd/C | MeOH or EtOAc | Room Temp. | 1 - 16 h | >90% |
| tert-Butyl Ester | TFA/DCM (1:1) | DCM | Room Temp. | 1 - 5 h | >95%[12] |
| 4 M HCl in Dioxane | Dioxane | Room Temp. | 1 - 4 h | >90% | |
| Silyl (TBDMS) Ester | TBAF (1M in THF) | THF | Room Temp. | 1 - 4 h | >90%[15] |
| HF•Pyridine | THF | Room Temp. | 1 - 2 h | >90% |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of carboxylic acids.
Protection of a Carboxylic Acid as a tert-Butyl Ester using Isobutylene
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated Sulfuric Acid (catalytic amount)
-
Isobutylene (gas)
-
Pressurized reaction vessel
Procedure: [12]
-
In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.
-
Condense the required amount of isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the excess isobutylene in the fume hood.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tert-butyl ester by column chromatography if necessary.
Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid
Materials:
-
tert-Butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure: [12]
-
Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a fume hood, add trifluoroacetic acid to the solution (typically a 1:1 mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting carboxylic acid is often of high purity and may not require further purification. If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualization of Key Principles
The following diagrams illustrate the core concepts of carboxyl group protection and the decision-making process for selecting an appropriate protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. synarchive.com [synarchive.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. DE10226040A1 - Process for the preparation of carboxylic acid benzyl esters - Google Patents [patents.google.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. benchchem.com [benchchem.com]
- 13. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. benchchem.com [benchchem.com]
Unmasking HO-PEG4-CH2COOtBu: A Guide to its Aliases and Chemical Identity
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. The compound commonly abbreviated as HO-PEG4-CH2COOtBu serves as a versatile building block in bioconjugation and medicinal chemistry. This guide provides an in-depth look at its alternative names, chemical identifiers, and relevant data to ensure clarity and facilitate seamless research and development.
A Compilation of Synonyms and Identifiers
The nomenclature for this heterobifunctional PEGylated crosslinker can vary significantly across different suppliers and scientific literature. To avoid ambiguity, a comprehensive list of its alternative names and key identifiers is presented below. The most critical identifier is the CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference for the chemical substance.
| Category | Name/Identifier | Source/Reference |
| Common Abbreviation | This compound | General Use |
| Hydroxy-PEG4-t-butyl ester | MedKoo Biosciences, Sigma-Aldrich[1] | |
| HO-PEG4-CO-OtBu | Sigma-Aldrich | |
| Hydroxy-PEG4-t-butyl ester | PurePEG[2] | |
| HO-PEG4-tert-Butyl Ester | ChemicalBook[3] | |
| Systematic (IUPAC) Name | tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate | N/A |
| tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate | MedKoo Biosciences[1] | |
| CAS Number | 169751-72-8 | PurePEG[2] |
| 518044-32-1 | MedKoo Biosciences, Sigma-Aldrich[1] | |
| Other Names | O-(tert-Butoxycarbonylmethyl)-tetraethylene glycol | N/A |
| 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid tert-butyl ester | N/A | |
| {2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-acetic acid tert-butyl ester | Echemi[4] | |
| t-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate | Echemi[4] | |
| tert-butyl 12-hydroxy-4,7,10-trioxa-dodecanoate | Echemi[4] | |
| Hydroxy-PEG4-(CH2)2-Boc | MedKoo Biosciences[1] | |
| PEG5-Carboxylic Acid tert-Butyl Ester | MedKoo Biosciences[1] |
Note: Discrepancies in CAS numbers (169751-72-8 and 518044-32-1) exist across different suppliers for structures that appear to be identical. Researchers should verify the specific CAS number associated with their purchased material.
Experimental Applications and Protocols
This PEG derivative is a valuable tool in chemical biology and drug discovery. Its structure features a terminal hydroxyl group and a tert-butyl protected carboxylic acid. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, a crucial property for biological applications. The hydroxyl group allows for further chemical modification or conjugation to biomolecules, while the tert-butyl ester can be selectively removed under acidic conditions to reveal a reactive carboxylic acid.
A common application involves its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other complex molecular architectures. A general experimental workflow for the deprotection of the tert-butyl group is as follows:
Protocol: Deprotection of the Tert-Butyl Ester
-
Dissolution: Dissolve the this compound compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Acidification: Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, the excess acid and solvent are removed under reduced pressure (rotoevaporation). The crude product can then be purified by a suitable method, such as flash chromatography or preparative HPLC, to yield the corresponding carboxylic acid (HO-PEG4-CH2COOH).
This deprotected linker can then be activated (e.g., as an NHS ester) for subsequent conjugation to an amine-containing molecule.
Visualizing the Deprotection Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the deprotection of this compound.
Caption: Workflow for the acidic deprotection of the tert-butyl ester.
References
An In-depth Technical Guide to the Synthesis of Heterobifunctional PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core strategies for synthesizing heterobifunctional Poly(ethylene glycol) (PEG) derivatives. These reagents are crucial for advanced bioconjugation, enabling the precise linking of two different molecular entities, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).[1]
Introduction to Heterobifunctional PEG Linkers
Poly(ethylene glycol) is a biocompatible and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2][] Heterobifunctional PEG derivatives are linear PEG chains with distinct reactive functional groups at each terminus (X-PEG-Y).[][5] This unique structure allows for sequential, controlled conjugation, preventing the formation of unwanted homodimers and ensuring the precise assembly of complex bioconjugates.[1][5] Common applications include targeted drug delivery, the development of ADCs, and the surface modification of nanoparticles.[1][2][6]
The core of synthesizing these linkers involves two primary approaches:
-
Modification of a Symmetrical PEG: Starting with a symmetrical diol (HO-PEG-OH), one terminus is selectively activated and converted to the first functional group, followed by the modification of the second hydroxyl group.[7][8]
-
Polymerization from a Functional Initiator: Anionic ring-opening polymerization of ethylene oxide is initiated from a molecule already containing a protected functional group.[9][10][11]
This guide will focus on key synthetic pathways, providing detailed protocols and quantitative data where available.
Core Synthetic Strategies and Key Derivatives
The choice of synthetic route is dictated by the desired terminal functionalities. The most common reactive groups target primary amines (e.g., lysine residues on proteins) and thiols (e.g., cysteine residues).[1]
Amine-Reactive and Thiol-Reactive Linkers (e.g., NHS-PEG-Maleimide)
This is one of the most widely used classes of heterobifunctional PEGs for protein-protein or protein-drug conjugation.[1] The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, while the maleimide group specifically targets free sulfhydryl groups to form a stable thioether bond.[][12]
The synthesis typically starts from a commercially available precursor, such as Boc-NH-PEG-COOH, and involves a multi-step process.[13]
This protocol outlines the synthesis starting from Boc-NH-PEG12-COOH.
Step 1: Deprotection of Boc-NH-PEG12-COOH
-
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group and yield the free primary amine.
-
Procedure:
-
Dissolve Boc-NH-PEG12-COOH (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor reaction completion using thin-layer chromatography (TLC).
-
Remove the solvent and excess TFA in vacuo to yield H₂N-PEG12-COOH.[13]
-
Step 2: Maleimide Functionalization
-
Objective: To react the primary amine with maleic anhydride to introduce the maleimide group.
-
Procedure:
-
Dissolve H₂N-PEG12-COOH (1 eq.) and maleic anhydride (1.2 eq.) in N,N-dimethylformamide (DMF).
-
Add triethylamine (TEA) (2 eq.) and stir at room temperature for 4-6 hours to form the intermediate maleamic acid.
-
Add acetic anhydride (3 eq.) and sodium acetate (0.5 eq.).
-
Heat the reaction to 50-60°C and stir for 12-16 hours to facilitate cyclization to the maleimide. Monitor progress by LC-MS.[13]
-
Step 3: NHS Ester Activation
-
Objective: To activate the terminal carboxylic acid with N-hydroxysuccinimide (NHS).
-
Procedure:
-
Dissolve the resulting Mal-amido-PEG12-acid (1 eq.), NHS (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.5 eq.) in anhydrous DCM.
-
Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate in vacuo, and purify the final product (e.g., by column chromatography).[13]
-
"Click Chemistry" Linkers (e.g., Azide-PEG-Alkyne)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation.[6][14] Heterobifunctional PEGs with terminal azide and alkyne groups are central to this strategy.
A common approach is the "desymmetrization" of a symmetrical oligo(ethylene glycol) (OEG).[6][14]
This protocol is a key intermediate step based on the tosylation of a symmetrical PEG diol.[7][8]
-
Objective: To selectively functionalize one hydroxyl terminus of HO-PEG-OH with an azide group.
-
Procedure (based on monotosylation):
-
Monotosylation: Dissolve symmetrical PEG (e.g., PEG 2000) in a DCM/pyridine mixture. Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM. The molar ratio of PEG to TsCl is critical to favor mono-functionalization.
-
Allow the reaction to proceed for several hours, monitoring by TLC or NMR to confirm the formation of mono-tosylated PEG (TsO-PEG-OH).
-
Purify the product to remove unreacted PEG and di-tosylated PEG.
-
Azide Substitution: Dissolve the purified TsO-PEG-OH in DMF.
-
Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 80-100°C) for 12-24 hours.[7][8]
-
After cooling, precipitate the product (N₃-PEG-OH) in cold diethyl ether, filter, and dry. The conversion is typically very high (>95%).[7][8]
-
The remaining hydroxyl group can then be converted to an alkyne or other functionalities like amine or thiol.[6][7] For example, reacting the hydroxyl group with propargyl bromide in the presence of a strong base would yield the final Azide-PEG-Alkyne product.
Quantitative Data Summary
The efficiency of synthesis is critical for producing high-purity reagents. The following table summarizes representative yields and functionalization efficiencies from literature.
| Starting Material | Product | Key Reagents | Yield (%) | Functionalization (%) | Reference |
| HO-PEG-OH | TsO-PEG-OH | p-TsCl, Pyridine | ~50-60 (mono) | >95 | [7][8] |
| TsO-PEG-OH | N₃-PEG-OH | Sodium Azide (NaN₃) | >90 | >95 | [7][8] |
| TsO-PEG-OH | HS-PEG-OH | Sodium Hydrosulfide (NaSH) | ~85-95 | >95 | [7] |
| Boc-NH-PEG-COOH | Mal-PEG-NHS | Multi-step | Not specified | High | [13][15] |
| Alkyne-OEG + Azide-OEG | Alkyne-PEG₁₆-Azide | Cu(I) catalyst | 98 | ~100 | [6] |
Characterization of Heterobifunctional PEG Derivatives
Proper characterization is essential to confirm the structure, purity, and functionality of the synthesized derivatives.
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the presence of characteristic peaks for the terminal functional groups (e.g., maleimide protons, triazole proton from click reaction) and to determine the degree of functionalization.[6][16]
-
Mass Spectrometry (MALDI-TOF MS): Confirms the molecular weight of the PEG derivative and verifies the successful addition of the functional end groups.[16]
-
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): Used to determine the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is desirable for pharmaceutical applications.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic vibrational bands of functional groups, such as the strong azide stretch (~2100 cm⁻¹).
Application Workflow: Antibody-Drug Conjugation
Heterobifunctional PEGs are instrumental in constructing ADCs. The workflow below illustrates the logical steps in conjugating an antibody to a drug using an NHS-PEG-Maleimide linker.
This guide provides a foundational understanding of the synthesis of heterobifunctional PEG derivatives. The specific reaction conditions, purification strategies, and analytical methods must be optimized based on the PEG molecular weight and the specific functional groups involved.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Heterobifunctional PEGylation Reagents? - Gelest [technical.gelest.com]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective synthesis of heterobifunctional poly(ethylene glycol) derivatives containing both mercapto and acetal terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 16. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Functional Core of Targeted Protein Degradation: A Technical Guide to the HO-PEG4-CH2COOtBu Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Eradication
In the landscape of modern therapeutics, a paradigm shift is underway, moving from traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These molecules are composed of three critical components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two.
This technical guide focuses on a key component in the PROTAC architect's toolkit: the HO-PEG4-CH2COOtBu molecule. This entity is not a drug in itself but a versatile, heterobifunctional linker of the polyethylene glycol (PEG) class. Its structure, featuring a hydroxyl (-OH) terminus, a four-unit PEG chain, and a tert-butyl protected carboxylic acid (-CH2COOtBu), provides the essential scaffold for connecting the two active ends of a PROTAC. The PEG4 chain, in particular, offers a balance of flexibility and length, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient protein degradation.[3][4]
Core Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The this compound linker's "mechanism of action" is intrinsically linked to the function of the final PROTAC molecule it helps create. The PROTAC does not act catalytically on its own but rather serves as a molecular matchmaker, bringing the target protein and an E3 ubiquitin ligase into close proximity.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized as "waste" by the 26S proteasome and subsequently degraded into smaller peptides. The PROTAC molecule, unharmed in this process, is then released and can mediate multiple rounds of degradation, making it a substoichiometric catalyst for protein elimination.[6]
Physicochemical Properties and Data Presentation
The choice of linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and ultimately, its degradation efficiency.[7][8] The this compound linker imparts specific physicochemical properties that are generally favorable for PROTAC development.
| Property | Value / Description | Source(s) |
| Chemical Name | tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate | |
| Synonyms | HO-PEG4-CH2-Boc, Hydroxy-PEG4-t-butyl ester | |
| Molecular Formula | C14H28O7 | |
| Molecular Weight | 308.37 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water and many organic solvents. The PEG chain enhances the aqueous solubility of the final PROTAC, which is often a challenge for these large molecules. | [8] |
| Flexibility | The ethylene glycol units provide significant conformational flexibility, which can be crucial for achieving the optimal orientation for ternary complex formation. | [3] |
| Hydrophilicity | The ether oxygens in the PEG chain increase the hydrophilicity, which can help to mitigate the hydrophobicity of the warhead and E3 ligase ligand, improving overall properties. | [8] |
| Reactive Groups | A primary alcohol (-OH) and a protected carboxylic acid (-COOtBu). This heterobifunctionality allows for directional and sequential conjugation to the warhead and E3 ligase ligand. |
Quantitative Comparison of Linker Performance in BRD4 Degraders
To illustrate the impact of the PEG linker length on PROTAC efficacy, the following tables summarize data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1]
Table 1: Degradation Efficacy of JQ1-PEG-VHL PROTACs
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
Table 2: Cellular Properties of JQ1-PEG-VHL PROTACs
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. |
The data indicates that while a PEG5 linker showed the highest potency in this specific series, the PEG4 linker also facilitated highly effective degradation (DC50 = 20 nM, Dmax = 95%) and strong cellular target engagement.[1] This underscores that an optimal linker length is highly dependent on the specific target-E3 ligase pair, and a PEG4 linker represents a potent and effective choice in PROTAC design.[1]
Experimental Protocols
A robust evaluation of a PROTAC's function requires a systematic workflow, from synthesis to cellular characterization.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling a warhead and an E3 ligase ligand to a PEG4 linker.
Materials:
-
Warhead with a primary/secondary amine
-
E3 ligase ligand with a primary/secondary amine
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC for purification
Procedure:
-
Activation of Linker's Carboxylic Acid (after deprotection): The tert-butyl group on this compound is first removed using an acid like TFA to yield HO-PEG4-CH2COOH.
-
Conjugation to the first ligand (e.g., Warhead):
-
Dissolve HO-PEG4-CH2COOH (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the Warhead-PEG4-OH intermediate by flash chromatography or preparative HPLC.
-
-
Functionalization of the Hydroxyl Group:
-
The terminal hydroxyl group of the intermediate is activated, for example, by conversion to a mesylate or tosylate using the corresponding sulfonyl chloride in the presence of a base.
-
-
Conjugation to the second ligand (e.g., E3 Ligase Ligand):
-
The activated intermediate is then reacted with the amine-containing E3 ligase ligand. The reaction is typically carried out in a polar aprotic solvent like DMF.
-
-
Final Purification: The final PROTAC is purified by preparative HPLC to achieve high purity (>95%). The product is characterized by LC-MS and NMR.
Protocol 2: Western Blot Analysis of Protein Degradation
This is a fundamental assay to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay directly measures the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb, donor)
-
Fluorescently-labeled anti-tag antibody (e.g., anti-His-d2, acceptor)
-
PROTAC serial dilution
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the terbium-labeled donor antibody and the fluorescently-labeled acceptor antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer signal. The signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.
-
Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and can be used to determine the potency of the PROTAC in mediating this interaction.
Conclusion
The this compound linker is a quintessential tool in the development of PROTACs, offering a blend of hydrophilicity, flexibility, and synthetic tractability. While the ultimate success of a PROTAC is dependent on the interplay of all three of its components, the linker's role in enabling the formation of a productive ternary complex is undeniable. The comparative data on BRD4 degraders demonstrates that a PEG4 linker can achieve potent, near-complete degradation of the target protein. The detailed protocols provided herein offer a foundational framework for the synthesis and rigorous evaluation of novel PROTACs, empowering researchers to advance the frontier of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with HO-PEG4-CH2COOtBu
Audience: Researchers, scientists, and drug development professionals.
Introduction
HO-PEG4-CH2COOtBu, also known as tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker.[1][2] Such linkers are integral in bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties like therapeutic agents, imaging labels, or surfaces.[3][4] The PEG4 spacer, with its four ethylene glycol units, enhances the solubility and stability of conjugates, reduces immunogenicity, and provides precise spatial control between the conjugated molecules.[3][5][6]
This molecule features two distinct functional groups: a terminal hydroxyl (-OH) group and a tert-butyl (-OtBu) protected carboxylic acid. This orthogonal design allows for a sequential conjugation strategy. The tert-butyl ester is a common protecting group for carboxylic acids, stable under many conditions but readily removable under acidic treatment.[7] This application note provides a detailed protocol for the deprotection of the tert-butyl group and subsequent conjugation of the resulting carboxylic acid to primary amines on biomolecules, such as proteins or antibodies, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of Bioconjugation
The use of this compound for conjugating to primary amines on a biomolecule (e.g., the ε-amine of lysine residues) is a two-stage process:
-
Deprotection: The tert-butyl ester is cleaved using a strong acid, typically trifluoroacetic acid (TFA), to expose the free carboxylic acid (-COOH). This reaction is efficient and yields volatile byproducts that are easily removed.[7][8]
-
Amine Coupling: The newly formed carboxylic acid is activated using EDC and NHS (or its water-soluble analog, Sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with primary amines, but it is unstable in aqueous solutions. The addition of NHS forms a more stable amine-reactive NHS ester. This activated PEG linker then efficiently reacts with primary amines on the target biomolecule (at pH 7.0-8.5) to form a stable, covalent amide bond.[2][5]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butyl protecting group to yield HO-PEG4-CH2COOH.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask at a concentration of 0.1-0.2 M.
-
Acid Addition: In a well-ventilated fume hood, slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v mixture of DCM/TFA).[8]
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[3]
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
Precipitation: Dissolve the resulting crude oil in a minimal amount of DCM. Precipitate the deprotected product by adding the solution dropwise to a flask of cold, stirred diethyl ether.[8]
-
Product Collection: Collect the white precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the final product, HO-PEG4-CH2COOH.[8]
Protocol 2: Protein Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the deprotected linker, HO-PEG4-CH2COOH, to a primary amine-containing protein.
Materials:
-
HO-PEG4-CH2COOH (from Protocol 1)
-
Protein with accessible primary amines (e.g., antibody in PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25) for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS. If the protein solution contains buffers with primary amines (e.g., Tris, glycine), perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.
-
Reagent Preparation (Prepare Fresh):
-
PEG Linker: Prepare a 10-100 mM stock solution of HO-PEG4-CH2COOH in anhydrous DMF or DMSO.[1]
-
EDC: Prepare a 10-fold molar excess (relative to the PEG linker) stock solution in Activation Buffer.
-
NHS/Sulfo-NHS: Prepare a 10-fold molar excess (relative to the PEG linker) stock solution in Activation Buffer.[6]
-
-
Activation of PEG Linker:
-
In a microcentrifuge tube, add the desired amount of HO-PEG4-CH2COOH stock solution. A 10- to 50-fold molar excess of linker to protein is a common starting point.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common ratio is a 2-5 fold molar excess of EDC/NHS over the PEG linker.[10]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[1][5]
-
-
Conjugation to Protein:
-
Immediately add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer.[5]
-
Alternatively, the pH of the activation mixture can be adjusted to 7.2-7.5 before adding the protein.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5]
-
-
Quenching:
-
Purification:
Data Presentation
Quantitative analysis is crucial for characterizing the final conjugate and ensuring reproducibility.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Deprotection (Protocol 1) | Amine Coupling (Protocol 2) |
| Solvent/Buffer | DCM/TFA (1:1 v/v) | Activation: MES, pH 6.0Coupling: PBS, pH 7.2-7.5 |
| Key Reagents | Trifluoroacetic Acid (TFA) | EDC, NHS/Sulfo-NHS |
| Molar Ratios | N/A | Linker:Protein (10-50x)EDC:Linker (2-10x)NHS:Linker (2-10x) |
| Reaction Time | 2-5 hours | Activation: 15-30 minCoupling: 2h (RT) or Overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Quenching Agent | N/A | Tris or Hydroxylamine |
Table 2: Comparison of Analytical Techniques for PEGylation Efficiency [12]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight. PEGylation increases hydrodynamic radius, causing slower migration. | Apparent molecular weight, purity, distribution of PEGylated species. | Simple, rapid, widely available. | Semi-quantitative, low resolution for complex mixtures. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation by hydrodynamic volume. | Aggregation state, purity, separation of conjugate from free PEG. | High resolution, quantitative, non-denaturing. | May not resolve species with similar sizes. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures mass-to-charge ratio. | Exact molecular weight, degree of PEGylation (number of PEGs per molecule). | Highly accurate and precise, provides definitive identification. | Can be complex for heterogeneous samples, requires specialized equipment. |
| UV-Vis Spectroscopy | Measures absorbance to determine protein concentration (A280). | Protein concentration and recovery. | Simple, rapid, non-destructive. | Requires accurate extinction coefficient, interference from other chromophores. |
Table 3: Representative Quantitative Data for Antibody PEGylation
| Parameter | Typical Value | Method of Determination |
| PEG Molecules per Antibody | 2 - 6 | Mass Spectrometry |
| Purity of Conjugate | >95% | SEC-HPLC |
| Antibody Recovery | >85% | UV-Vis Spectroscopy (A280) |
| Aggregate Content | <5% | SEC-HPLC |
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Reaction mechanism of EDC/NHS mediated amine coupling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. encapsula.com [encapsula.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for HO-PEG4-CH2COOtBu as an Antibody-Drug Conjugate (ADC) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. The heterobifunctional linker, HO-PEG4-CH2COOtBu, offers a strategic advantage in ADC design. It features a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, a terminal hydroxyl group for payload attachment, and a t-butyl ester-protected carboxylic acid for subsequent conjugation to an antibody.[][2]
The PEG4 spacer enhances the solubility and stability of the ADC, mitigating the aggregation often associated with hydrophobic payloads.[][3] This can lead to improved pharmacokinetics, such as a longer circulation half-life, by creating a hydrophilic "shield" around the payload.[4][5] The t-butyl ester protecting group allows for a sequential and controlled conjugation strategy. First, the payload is conjugated to the hydroxyl terminus of the linker. Subsequently, the t-butyl ester is deprotected under acidic conditions to reveal a carboxylic acid, which is then activated for conjugation to amine residues (e.g., lysine) on the antibody.[2][6]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with a summary of its impact on ADC properties.
Data Presentation
The inclusion of a PEG linker, such as PEG4, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative data from studies comparing ADCs with and without PEG linkers.
Table 1: Physicochemical and Technical Data for a Representative HO-PEG-CH2COOH Linker
| Property | Value |
| Chemical Name | 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid |
| Synonyms | HO-PEG4-CH2COOH |
| Molecular Formula | C10H20O7 |
| Molecular Weight | 252.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
This data is for the deprotected form of the linker and is representative of the core structure.[7]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| Linker | Plasma Half-life (t½) in Rats (hours) | Clearance (mL/hr/kg) |
| Non-PEGylated | ~30 | ~0.5 |
| PEG8 | ~50 | ~0.3 |
| PEG12 | ~55 | ~0.25 |
This table presents representative data illustrating the general trend of how increasing PEG linker length can improve pharmacokinetic parameters.[8][9] A PEG4 linker is expected to show an improvement in pharmacokinetics compared to a non-PEGylated linker, though potentially to a lesser extent than longer PEG chains.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-HER2 ADC (Representative Data)
| Linker | Cell Line (HER2+) | IC50 (nM) |
| No PEG | NCI-N87 | 0.8 |
| 4 kDa PEG | NCI-N87 | 3.6 |
| 10 kDa PEG | NCI-N87 | 17.6 |
This table summarizes representative data showing that while PEGylation can sometimes lead to a modest decrease in in vitro potency, the ADC often retains potent and specific anti-cancer activity.[5][10] This is often a trade-off for significantly improved in vivo performance.[5]
Experimental Protocols
The synthesis of an ADC using the this compound linker is a multi-step process. The following protocols provide a general methodology.
Protocol 1: Conjugation of a Cytotoxic Payload to the this compound Linker
This protocol describes the attachment of a payload (e.g., a small molecule drug with a suitable functional group) to the hydroxyl terminus of the linker. The example below outlines an esterification reaction.
Materials:
-
This compound
-
Payload with a carboxylic acid group (e.g., MMAE)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., silica gel chromatography)
Procedure:
-
Dissolve the payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting payload-linker conjugate by silica gel chromatography to obtain the pure product (Payload-O-PEG4-CH2COOtBu).
Protocol 2: Deprotection of the t-Butyl Ester
This protocol details the removal of the t-butyl protecting group to reveal the free carboxylic acid necessary for antibody conjugation.[2]
Materials:
-
Payload-O-PEG4-CH2COOtBu conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the payload-linker conjugate in a solution of 20-50% TFA in DCM.[11]
-
Stir the reaction at room temperature for 1-4 hours.[11]
-
Monitor the deprotection by LC-MS to confirm the complete removal of the t-butyl group.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.
-
The resulting deprotected payload-linker conjugate (Payload-O-PEG4-CH2COOH) can be dried under vacuum and used directly in the next step.
Protocol 3: Conjugation of the Deprotected Payload-Linker to an Antibody
This protocol describes the conjugation of the deprotected and activated payload-linker to the lysine residues of a monoclonal antibody.[2]
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Deprotected payload-linker (Payload-O-PEG4-CH2COOH)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.
-
Activation of Deprotected Payload-Linker:
-
Dissolve the Payload-O-PEG4-CH2COOH in anhydrous DMSO to create a stock solution (e.g., 10-20 mM).
-
In a separate tube, add the required volume of the payload-linker stock solution.
-
Add NHS or Sulfo-NHS (1.2-1.5 equivalents relative to the payload-linker) and EDC (1.5-2.0 equivalents) to the payload-linker solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[12][13]
-
-
Conjugation to Antibody:
-
Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), with a typical starting range of 5:1 to 20:1.[12]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[12][13]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 30 minutes at room temperature.[12]
-
Purification: Purify the ADC using SEC to remove unreacted payload-linker and other small molecules. The purified ADC can be characterized by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC) to determine the DAR, and size-exclusion chromatography to assess aggregation.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
Conclusion
The this compound linker is a valuable tool in the development of ADCs, offering a balance of hydrophilicity and controlled conjugation chemistry. The PEG4 spacer can improve the physicochemical properties and pharmacokinetic profile of an ADC, potentially leading to a wider therapeutic window. The protocols provided herein offer a framework for the synthesis and evaluation of ADCs using this linker. As with any ADC component, careful optimization of the conjugation chemistry and thorough characterization of the final product are essential for developing a safe and effective therapeutic.
References
- 2. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of HO-PEG4-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and pharmaceutical development, polyethylene glycol (PEG) linkers are instrumental for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The heterobifunctional linker, HO-PEG4-CH2COOtBu, features a terminal hydroxyl group available for conjugation and a carboxylic acid protected as a t-butyl ester. This t-butyl group is a robust protecting group, stable under basic and nucleophilic conditions, yet readily removable under acidic conditions to reveal the carboxylic acid for subsequent modification, such as amide bond formation with primary amines.[1]
This document provides a detailed protocol for the efficient deprotection of the t-butyl ester from this compound using trifluoroacetic acid (TFA), a widely used and effective reagent for this transformation. The volatile nature of TFA and its byproducts simplifies purification, making it an ideal choice for this application.[1][2]
Reaction Mechanism
The deprotection of a t-butyl ester with trifluoroacetic acid is an acid-catalyzed elimination reaction. The process unfolds in the following steps:
-
Protonation: The carbonyl oxygen of the t-butyl ester is protonated by TFA, which increases the electrophilicity of the carbonyl carbon.[1][2]
-
Carbocation Formation: The carbon-oxygen bond between the carbonyl group and the t-butyl group cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[2][3]
-
Quenching of the t-Butyl Cation: The t-butyl cation is subsequently neutralized. It can be deprotonated by the trifluoroacetate anion to form isobutylene gas, regenerating the TFA catalyst.[4][5] Alternatively, it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[6] In practice, an excess of TFA is used to drive the reaction to completion.[2]
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol outlines the standard procedure for the deprotection of the t-butyl ester using a 1:1 mixture of TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Diethyl ether (cold, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[3]
-
TFA Addition: In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution, resulting in a 1:1 (v/v) mixture of DCM and TFA.[2][3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-5 hours).[2][7]
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the DCM and excess TFA.[2]
-
TFA Removal: To ensure complete removal of residual TFA, perform co-evaporation with toluene (2-3 times).[7][8]
-
Precipitation: Dissolve the crude residue in a minimal amount of DCM. Precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of diethyl ether.[3]
-
Collection: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Analytical Monitoring
Effective monitoring is crucial for determining the reaction's endpoint and ensuring high product yield.
-
Thin Layer Chromatography (TLC): The product, a carboxylic acid, is significantly more polar than the starting t-butyl ester. On a silica gel TLC plate, the product will have a much lower Rf value. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 6:4). Streaking of the acidic product can be mitigated by adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate monitoring. The LC will show the disappearance of the starting material peak and the appearance of the product peak at a different retention time. The MS will confirm the identity by detecting the expected mass-to-charge ratio for both the starting ester and the product acid.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the completion of the reaction. The characteristic singlet of the nine protons of the t-butyl group (around 1.45 ppm in CDCl3) will disappear upon successful deprotection.[9][10]
Quantitative Data Summary
The deprotection of t-butyl esters with TFA is generally a high-yielding reaction. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.2 M | Higher concentrations may be possible but could affect solubility. |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 mixture of TFA:DCM is standard. Lower concentrations can be used for sensitive substrates.[3] |
| Reaction Temperature | Room Temperature | Gentle heating can be considered if the substrate is stable and the reaction is sluggish.[3] |
| Reaction Time | 2 - 5 hours | Monitor by TLC or LC-MS to determine completion.[7] |
| Deprotection Efficiency | >95% | Typically high, as determined by LC-MS or NMR.[7] |
| Purity of Crude Product | 85-95% | Purification via precipitation is often sufficient.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. Steric hindrance. | Extend the reaction time and continue monitoring. Increase the TFA concentration. Consider gentle heating if the substrate is stable.[3] |
| Side Product Formation | Alkylation of nucleophilic residues by the t-butyl cation (if other sensitive groups are present). | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[3] |
| Low Yield | Incomplete precipitation or product loss during work-up. | Ensure the precipitation solvent is sufficiently non-polar and cold. Optimize the volume of the precipitation solvent.[3] |
| Residual TFA in Product | TFA can form a salt with the product and is difficult to remove completely by evaporation alone. | Perform co-evaporation with a solvent like toluene multiple times.[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for t-butyl ester deprotection.
Milder Deprotection Conditions
For substrates containing other acid-labile protecting groups that are sensitive to strong acids like TFA, milder deprotection methods can be employed. One such alternative is the use of zinc bromide (ZnBr₂) in dichloromethane. This method offers chemoselective deprotection of t-butyl esters in the presence of other sensitive functionalities.[11]
Disclaimer: The information provided in this document is intended for Research Use Only (RUO). It is the responsibility of the user to optimize the protocol for their specific application and to handle all chemicals with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling Reaction with HO-PEG4-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of amine-containing molecules to the carboxyl terminus of the HO-PEG4-CH2COOtBu linker. This process involves a critical initial deprotection step to unmask the carboxylic acid, followed by the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond.
The this compound is a heterobifunctional linker, featuring a terminal hydroxyl group and a tert-butyl protected carboxylic acid. The polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug delivery, bioconjugation, and the development of advanced therapeutics.[1][2]
This document outlines the entire workflow, from deprotection to final purification, providing detailed protocols, recommended reaction parameters, and troubleshooting guidance to ensure efficient and reproducible results.
Principle of the Reaction
The overall process is a two-stage procedure involving deprotection followed by a two-step coupling reaction.
Stage 1: Deprotection of the tert-Butyl Ester The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid, stable under basic and nucleophilic conditions.[2][3] It is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the free carboxylic acid (HO-PEG4-CH2COOH), which is then available for activation.[3][4] The byproducts of this reaction, isobutylene and excess TFA, are volatile and easily removed.[2][5]
Stage 2: EDC/NHS Coupling This is a "zero-length" crosslinking process, meaning no atoms from the coupling agents are incorporated into the final product.[6]
-
Activation of the Carboxylic Acid: EDC activates the newly exposed carboxyl group of the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[6][7] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Formation of a Semi-Stable NHS Ester: To counteract the instability of the O-acylisourea intermediate and improve reaction efficiency, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[6]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., protein, peptide, small molecule) at a physiological to slightly basic pH (7.0-8.5) to form a stable, covalent amide bond, releasing NHS.[4]
Quantitative Data for Reaction Optimization
Successful conjugation is highly dependent on optimized reaction conditions. The following tables summarize key parameters for each stage of the process.
Table 1: Parameters for t-Butyl Ester Deprotection
| Parameter | Recommendation | Purpose & Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Dissolves the PEG linker effectively. Anhydrous conditions prevent side reactions.[5] |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the t-butyl ester.[3][8] |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 (v/v) mixture is common, but lower concentrations can be used for sensitive substrates.[4][9] |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for cleavage.[5] |
| Reaction Time | 1 - 5 hours | Monitor by TLC or LC-MS for completion.[4][5] |
Table 2: Parameters for EDC/NHS Coupling Reaction
| Parameter | Recommendation | Purpose & Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxyl group.[4] |
| Coupling pH | 7.0 - 8.5 | Promotes the efficient reaction of the NHS-ester with primary amines.[4] |
| Activation Buffer | 0.1 M MES | A non-amine, non-carboxylate buffer is critical to avoid competing reactions.[4] |
| Coupling Buffer | PBS, HEPES, or Bicarbonate Buffer | Must be free of primary amines (e.g., Tris, Glycine).[4] |
| Molar Ratio (EDC:NHS:PEG-COOH) | 2:2:1 to 10:10:1 | A molar excess of EDC and NHS drives the activation reaction. A 1.25 to 2.5-fold excess of NHS over EDC is sometimes used.[10] |
| Activation Time | 15 - 30 minutes | Incubation time for the PEG-COOH with EDC and NHS at room temperature.[10] |
| Coupling Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive molecules.[10] |
Visualized Mechanisms and Workflows
// Nodes start [label="Start", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Protocol 1:\nDeprotect this compound\nwith TFA in DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; removal [label="Remove TFA & Solvent\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_peg [label="Prepare Deprotected PEG\nin Activation Buffer (pH 4.5-6.0)", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_reagents [label="Prepare Fresh EDC/NHS Stocks\nin Activation Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; activation [label="Protocol 2 (Step 1):\nActivate PEG with EDC/NHS\n(15-30 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_target [label="Prepare Amine-Molecule\nin Coupling Buffer (pH 7.0-8.5)", fillcolor="#FFFFFF", fontcolor="#202124"]; coupling [label="Protocol 2 (Step 2):\nAdd Activated PEG to Amine-Molecule\n(2h RT or overnight 4°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench Reaction\n(e.g., Hydroxylamine, Tris)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Protocol 3:\nPurify Conjugate\n(SEC or Dialysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="Protocol 4:\nCharacterize Product\n(HPLC, MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End Product", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> deprotection [color="#5F6368"]; deprotection -> removal [color="#5F6368"]; removal -> prepare_peg [color="#5F6368"]; prepare_peg -> activation [color="#5F6368"]; prepare_reagents -> activation [color="#5F6368"]; prepare_target -> coupling [color="#5F6368"]; activation -> coupling [color="#5F6368"]; coupling -> quench [color="#5F6368"]; quench -> purify [color="#5F6368"]; purify -> characterize [color="#5F6368"]; characterize -> end [color="#5F6368"]; } Caption: General experimental workflow for PEGylation.
Detailed Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (optional, for co-evaporation)
-
Cold diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[3]
-
Acidification: To the stirred solution, add an equal volume of TFA to achieve a 1:1 (v/v) mixture.[8]
-
Reaction: Stir the mixture at room temperature for 1-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[4][5]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[5]
-
Precipitation & Collection: Dissolve the crude residue in a minimal amount of DCM. Precipitate the deprotected product (HO-PEG4-CH2COOH) by adding the solution dropwise to a flask of cold, stirred diethyl ether.[3] Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum. The deprotected PEG linker can often be used in the next step without further purification.
Protocol 2: Two-Step EDC/NHS Aqueous Coupling
This protocol is suitable for conjugating the deprotected PEG linker to a biomolecule such as a protein in an aqueous buffer.
Materials:
-
Deprotected HO-PEG4-CH2COOH (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis device
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve the deprotected HO-PEG4-CH2COOH in Activation Buffer.
-
Dissolve or exchange the amine-containing molecule into the Coupling Buffer.
-
-
Activation of PEG-COOH:
-
Conjugation to Amine-Molecule:
-
Immediately after activation, add the activated PEG-COOH solution to the amine-containing molecule solution. Alternatively, the pH of the activation mixture can be raised to 7.2-8.0 by adding Coupling Buffer before adding the amine-molecule.[11]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[10]
-
Protocol 3: Purification of the PEGylated Conjugate
After the coupling reaction, it is essential to remove unreacted PEG, EDC, NHS, and byproducts. The choice of method depends on the size and properties of the final conjugate.
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for separating larger PEGylated conjugates (e.g., proteins) from smaller, unreacted components. Pre-packed columns (e.g., PD-10) are a convenient option.[11]
-
Dialysis: Suitable for removing small molecules from large PEGylated products. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate to retain the conjugate while allowing small molecule contaminants to diffuse out.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification of smaller PEGylated molecules or peptides, providing high-purity fractions.
Protocol 4: Characterization of the Conjugate
Confirming the successful synthesis and purity of the final product is a critical final step.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight band compared to the unconjugated protein indicates successful PEGylation.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess purity and aggregation, while RP-HPLC can resolve conjugated from unconjugated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide direct confirmation of the molecular weight of the conjugate, allowing for determination of the degree of PEGylation.
Troubleshooting Guide
// Nodes problem [label="Problem:\nLow or No Conjugation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Was t-butyl deprotection complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Verify deprotection via MS.\nRepeat Protocol 1, ensuring\nanhydrous conditions and\nsufficient reaction time.", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Are EDC/NHS reagents fresh\nand handled correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Use fresh reagents.\nAllow vials to warm to RT\nbefore opening to prevent\nmoisture contamination.", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Are reaction pH values optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Check buffer pH.\nUse pH 4.5-6.0 for activation\nand pH 7.0-8.5 for coupling.", fillcolor="#F1F3F4", fontcolor="#202124"];
q4 [label="Does the buffer contain\ncompeting amines (Tris, Glycine)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Use non-amine buffers like\nMES, PBS, or HEPES.", fillcolor="#F1F3F4", fontcolor="#202124"];
q5 [label="Was there a delay between\nactivation and coupling steps?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s5 [label="NHS-ester hydrolyzes in water.\nAdd activated PEG to amine\nmolecule immediately.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges problem -> q1 [label="Check", color="#5F6368"]; q1 -> s1 [label="No", color="#EA4335"]; q1 -> q2 [label="Yes", color="#34A853"];
q2 -> s2 [label="No", color="#EA4335"]; q2 -> q3 [label="Yes", color="#34A853"];
q3 -> s3 [label="No", color="#EA4335"]; q3 -> q4 [label="Yes", color="#34A853"];
q4 -> s4 [label="Yes", color="#EA4335"]; q4 -> q5 [label="No", color="#34A853"];
q5 -> s5 [label="Yes", color="#EA4335"]; } Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Attaching HO-PEG4-CH2COOtBu to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a critical bioconjugation technique used extensively in drug development and biomedical research.[1] The process involves the covalent attachment of PEG chains to molecules such as proteins, peptides, antibodies, or small drugs.[2][3] This modification enhances the therapeutic properties of the molecule by increasing its hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, enhanced aqueous solubility, and reduced immunogenicity.[3][4][5]
HO-PEG4-CH2COOtBu is a discrete PEG linker composed of a terminal hydroxyl group, a four-unit polyethylene glycol chain, and a carboxylic acid protected by a tert-butyl (tBu) ester. The defined length of this linker allows for precise control over the spacing between conjugated molecules.[6] The tert-butyl group is a common protecting group for carboxylic acids, which can be selectively removed under acidic conditions to yield a free carboxylic acid.[7][8] This free acid can then be covalently linked to a primary amine (e.g., on a lysine residue of a protein or an amine-functionalized small molecule) to form a stable amide bond.
This document provides detailed protocols for the deprotection of the tBu-ester and the subsequent conjugation of the resulting HO-PEG4-CH2COOH to a primary amine-containing molecule using the efficient and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]
Principle of the Reaction
The overall process involves two main stages: deprotection of the carboxylic acid and subsequent coupling to the primary amine.
Stage 1: Deprotection of the tert-Butyl Ester The tert-butyl (tBu) ester is a robust protecting group that is stable under many reaction conditions but can be efficiently removed using strong acidic conditions, a process known as acidolysis.[7][9] Trifluoroacetic acid (TFA) is commonly used for this purpose, often in a solvent like dichloromethane (DCM). The acid protonates the ester oxygen, facilitating the cleavage of the carbon-oxygen bond and releasing the free carboxylic acid along with isobutene and a tert-butyl cation.[8][9] The volatile byproducts are then removed by evaporation.
Stage 2: Amide Bond Formation via EDC/NHS Chemistry The conjugation of the deprotected PEG linker's carboxylic acid to a primary amine is achieved via a two-step carbodiimide-mediated coupling reaction.[1]
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated by EDC. This reaction forms a highly reactive and unstable O-acylisourea intermediate.[10][11] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][10]
-
Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[10] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10][12] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond. The amine coupling step is most effective at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and more nucleophilic.[1][13]
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. betalifesci.com [betalifesci.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Buy m-PEG4-amine | 85030-56-4 | >98% [smolecule.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with HO-PEG4-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic and diagnostic potential of nanomaterials.[1][2] PEGylation creates a hydrophilic, protective layer on the nanoparticle surface, which improves colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs systemic circulation time by evading clearance by the mononuclear phagocyte system.[3][4] This "stealth" characteristic leads to enhanced bioavailability and improved targeting efficiency for drug delivery applications.[5][6]
HO-PEG4-CH2COOtBu is a heterobifunctional, discrete PEG linker ideal for a two-step surface functionalization strategy. It features a terminal hydroxyl (-OH) group for initial attachment to the nanoparticle surface and a tert-butyl (tBu) ester-protected carboxylic acid. This protecting group strategy allows for the initial conjugation to be performed without interference from the carboxylic acid. The tBu group can then be selectively removed under acidic conditions to reveal a terminal carboxylic acid, which can be subsequently used for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.[7][8] This controlled, sequential functionalization provides precise control over the nanoparticle's surface chemistry, enabling the development of sophisticated, multifunctional nanocarriers.
Key Applications
-
Targeted Drug Delivery: The deprotected carboxylic acid serves as a versatile anchor point for conjugating targeting moieties such as antibodies, peptides, or small molecules. This facilitates active targeting to specific cell types, enhancing therapeutic efficacy while minimizing off-target effects.
-
"Stealth" Liposomes and Polymeric Nanoparticles: Incorporation of this linker into the lipid bilayer of liposomes or the shell of polymeric nanoparticles enhances their stability and circulation half-life.
-
Multifunctional Nanoplatforms: The sequential conjugation capability allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting and drug delivery, or combined therapy and imaging (theranostics).
Physicochemical Characterization of Nanoparticles
Successful surface modification with this compound and subsequent functionalization can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes representative data for nanoparticles at different stages of modification.
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1. Bare Nanoparticles (e.g., Carboxylated) | 100 ± 5.2 | < 0.15 | -35 ± 3.1 |
| 2. After this compound Conjugation | 115 ± 6.1 | < 0.20 | -25 ± 2.5 |
| 3. After tBu Deprotection (HO-PEG4-CH2COOH) | 116 ± 5.9 | < 0.20 | -38 ± 3.3 |
| 4. After Ligand Conjugation (e.g., Peptide) | 125 ± 6.5 | < 0.22 | -28 ± 2.9 |
Note: The data presented are representative and will vary depending on the nanoparticle core material, initial size, and the specific reaction conditions and conjugated ligands.[2][7][9] Changes in hydrodynamic diameter are expected as successive layers are added to the nanoparticle surface.[10] The zeta potential will also shift depending on the terminal functional group exposed on the surface. For instance, the initial negative charge of carboxylated nanoparticles becomes less negative after esterification with the hydroxyl group of the PEG linker. Deprotection to reveal the terminal carboxylic acid of the PEG linker increases the negative charge, which may then be altered upon conjugation of a charged ligand.[1][11]
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions (e.g., molar ratios of reagents, reaction times) is recommended for specific nanoparticle systems.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the attachment of the PEG linker to nanoparticles with surface carboxyl groups via an esterification reaction.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Washing Buffer: PBS or deionized water
-
Quenching Solution: Tris-HCl (1 M, pH 8.0) or hydroxylamine (50 mM)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Activation of Carboxyl Groups: Add a 10 to 20-fold molar excess of EDC and NHS (relative to the estimated number of surface carboxyl groups) to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxylic acids.
-
Washing of Activated Nanoparticles: Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant containing excess EDC and NHS. Resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
Conjugation Reaction: Dissolve a 20 to 50-fold molar excess of this compound in Coupling Buffer. Add the washed, activated nanoparticle suspension to the PEG linker solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes. Purify the nanoparticles by repeated centrifugation and resuspension in Washing Buffer (at least 3 cycles) or by dialysis.
-
Characterization: Characterize the purified this compound-functionalized nanoparticles for hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Deprotection of the tert-Butyl Ester Group
This protocol describes the removal of the tBu protecting group to expose the terminal carboxylic acid.
Materials:
-
This compound-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Neutralization Buffer: Sodium bicarbonate solution (5% w/v) or PBS (pH 7.4)
Procedure:
-
Solvent Exchange: If the nanoparticles are in an aqueous buffer, exchange the buffer with DCM. This can be achieved by lyophilization followed by resuspension in DCM, or by centrifugation and repeated resuspension in solvents of increasing hydrophobicity, ending with DCM.
-
Deprotection Reaction: Prepare a deprotection solution of 50% (v/v) TFA in DCM. Caution: TFA is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment. Resuspend the nanoparticle pellet in the TFA/DCM solution.[8] Incubate for 1-2 hours at room temperature with gentle mixing.[12]
-
Removal of TFA and DCM: Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Washing and Neutralization: Wash the nanoparticles twice with DCM to remove the majority of the TFA.[13] Resuspend the nanoparticles in deionized water and slowly add the Neutralization Buffer until the pH is ~7.4 to quench any residual TFA.[7]
-
Final Purification: Purify the deprotected nanoparticles (now presenting a terminal carboxylic acid) by repeated centrifugation and resuspension in the desired aqueous buffer (e.g., PBS, pH 7.4) or by dialysis.
-
Characterization: Confirm the successful deprotection by characterizing the nanoparticles for changes in hydrodynamic size and zeta potential (a more negative value is expected).
Protocol 3: Conjugation of an Amine-Containing Ligand to Deprotected Nanoparticles
This protocol outlines the coupling of a targeting ligand (e.g., peptide, small molecule with a primary amine) to the newly exposed carboxylic acid on the nanoparticle surface.
Materials:
-
Deprotected (HO-PEG4-CH2COOH)-functionalized nanoparticles
-
Amine-containing ligand
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
Coupling Buffer: PBS (pH 7.4)
-
Washing Buffer: PBS or deionized water
-
Quenching Solution: Tris-HCl (1 M, pH 8.0) or hydroxylamine (50 mM)
Procedure:
-
Nanoparticle Preparation: Disperse the deprotected nanoparticles in Activation Buffer.
-
Activation of Carboxyl Groups: Add a 10 to 20-fold molar excess of EDC and NHS to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature.
-
Ligand Conjugation: Dissolve the amine-containing ligand in Coupling Buffer. Add the ligand solution to the activated nanoparticle suspension (a 5 to 20-fold molar excess of the ligand to the nanoparticles is a recommended starting point). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: Quench the reaction and purify the final ligand-conjugated nanoparticles as described in Protocol 1, Step 5.
-
Final Characterization: Characterize the final product for hydrodynamic size, PDI, and zeta potential. Further analytical techniques such as HPLC or spectroscopy can be used to quantify the amount of conjugated ligand.
Visualizing the Workflow and Concepts
Caption: Workflow for nanoparticle surface modification.
Caption: Key chemical reactions in the functionalization process.
Caption: The "stealth" effect of nanoparticle PEGylation.
References
- 1. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. PEGylation of Goldbody: PEG-aided conformational engineering of peptides on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
The Strategic Role of PEG4 Spacers in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex.[1][5]
Among the various linker archetypes, polyethylene glycol (PEG) chains, particularly the tetraethylene glycol (PEG4) linker, have become a cornerstone in PROTAC design.[1][6] The PEG4 linker offers a favorable balance of hydrophilicity, flexibility, and a defined length of approximately 1.4 nm, which collectively contribute to optimizing PROTAC performance.[6] This document provides an in-depth technical overview of the multifaceted role of the PEG4 linker in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of PEG4 Linkers in PROTACs
The PEG4 linker, consisting of four repeating ethylene glycol units, imparts a unique and advantageous set of properties to the PROTAC molecule.
-
Enhanced Solubility and Physicochemical Properties : A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall "beyond the Rule of 5," leading to poor aqueous solubility.[1] The ether oxygens within the PEG4 backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water and enhancing overall solubility.[1] This is crucial for preventing aggregation and improving handling during formulation and in vivo administration.[1]
-
Optimal Ternary Complex Formation : The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall performance.[7] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7] The flexibility of the PEG4 linker allows the two ligands to adopt optimal orientations for the formation of a stable and productive ternary complex.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker can lead to inefficient ubiquitination.[3][8]
-
Improved Cell Permeability : While seemingly counterintuitive for a hydrophilic linker, PEGylation can, in some cases, improve cell permeability. The flexible PEG chain can shield the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the cell membrane.[9] However, the optimal PEG length for cell permeability often needs to be determined empirically.[4]
-
Synthetic Versatility : Bifunctional linkers like Acid-PEG4-NHS ester allow for a modular and convergent synthetic approach, simplifying the assembly of the final PROTAC molecule.[4]
Quantitative Data on the Impact of PEG Linker Length
The choice of linker length has a quantifiable impact on the physicochemical and biological properties of a PROTAC. The following tables summarize illustrative data compiled from publicly available research, highlighting the effects of modifying PEG linker length.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PEG2 | 850 | 3.5 | 180 | 4 | 12 |
| PEG4 | 938 | 3.2 | 200 | 4 | 14 |
| PEG6 | 1026 | 2.9 | 220 | 4 | 16 |
Data is illustrative and compiled from various sources in the literature.[1] cLogP: Calculated octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.
Table 2: Effect of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Length | DC50 (nM) | Dmax (%) |
| Compound A | PEG2 | >1000 | <10 |
| Compound B | PEG4 | 50 | >90 |
| Compound C | PEG6 | 250 | 75 |
Data compiled from publicly available research on SMARCA2-targeting PROTACs.[4]
Table 3: Comparative Degradation Efficiency of IRAK4-Targeting PROTACs
| PROTAC | Linker Type | IRAK4 Degradation |
| Compound 9 | PEG2 | Potent Degradation |
| Compounds 2-8 | Shorter, non-PEG | Almost no degradation |
This highlights that for certain target-E3 ligase pairs, a hydrophilic and flexible linker like a PEG chain is crucial for achieving potent degradation.[7]
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following provides a generalized workflow for the synthesis and evaluation of PROTACs, which can be adapted for specific targets and linkers like those containing a PEG4 moiety.
Protocol 1: PROTAC Synthesis (General Amide Coupling)
This protocol describes a common two-step synthesis where an amine-containing E3 ligase ligand is first reacted with the NHS ester end of an Acid-PEG4-NHS ester, followed by coupling of the resulting intermediate with an amine-containing POI ligand.[4]
Materials:
-
Amine-containing E3 ligase ligand
-
Acid-PEG4-NHS ester
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
LC-MS for reaction monitoring
-
Purification system (e.g., flash column chromatography)
Step 1: Coupling of E3 Ligase Ligand with PEG4 Linker
-
Dissolution : Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Acid-PEG4-NHS ester (1.1 equivalents) in a suitable anhydrous solvent such as DMF or DMSO.[4]
-
Reaction : Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.[4] Stir the reaction mixture at room temperature for 2-4 hours.[4]
-
Monitoring : Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired intermediate product.[4]
Step 2: Coupling of POI Ligand to the Linker-E3 Ligase Ligand Intermediate
-
Activation of Carboxylic Acid : In a separate flask, dissolve the intermediate from Step 1 (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction : Add the amine-containing POI ligand (1.0 equivalent) to the reaction mixture. Stir the reaction at room temperature overnight.
-
Monitoring and Work-up : Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[10]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment : Plate cells in 24-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).[3]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[3]
-
SDS-PAGE and Western Blot : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC compound or vehicle control.
-
Incubation : Incubate the plate for a period that is relevant to the degradation kinetics of the target protein (e.g., 72 hours).
-
Assay : Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition : Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
-
Data Analysis : Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Protocol 4: Target Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome system.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G beads
-
Antibody against ubiquitin for Western blot
Procedure:
-
Cell Treatment : Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor like MG132. A proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis : Lyse the cells as described in Protocol 2.[10]
-
Immunoprecipitation (IP) : Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10] Capture the complex using Protein A/G beads.
-
Elution and Western Blot : Elute the protein from the beads and run a Western blot as described in Protocol 2.[10]
-
Detection : Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.[10]
-
Data Analysis : A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[10]
Conclusion
PEG4 linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data clearly demonstrates that linker length is a critical parameter that must be empirically determined for each POI-E3 ligase system. The protocols provided offer a foundational framework for the synthesis and evaluation of PROTACs incorporating PEG4 linkers, empowering researchers to rationally design and develop next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Coupling Using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely utilized chemical method for covalently coupling primary amine-containing molecules to carboxyl groups. This "zero-length" crosslinking technique is fundamental in bioconjugation, enabling the creation of stable amide bonds with high efficiency under mild, aqueous conditions.[1][2] This approach is pivotal in numerous applications within drug development and research, including the formation of antibody-drug conjugates (ADCs), immobilization of proteins on surfaces for biosensors, and PEGylation to enhance the pharmacokinetic profiles of therapeutic molecules.[3][4]
The reaction proceeds in two primary steps. First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate is prone to hydrolysis in aqueous environments. The addition of NHS stabilizes this reactive intermediate by converting it to a more stable, amine-reactive NHS ester.[2][6] This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS.[5][7] The two-step process enhances coupling efficiency and provides better control over the conjugation reaction, minimizing undesirable side reactions.[2][4]
Chemical Reaction Pathway
The diagram below illustrates the two-step chemical reaction mechanism of EDC/NHS-mediated amine coupling.
Caption: EDC/NHS two-step amine coupling reaction mechanism.
Quantitative Data Summary
The success and efficiency of the EDC/NHS coupling reaction are highly dependent on several key parameters. The following tables provide a summary of the recommended conditions and molar ratios for successful conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Optimal | Notes |
| Activation pH | 4.5 - 7.2 | 4.5 - 6.0 | Use of a non-amine and non-carboxylate buffer such as MES is critical to prevent competing reactions.[5][8] |
| Coupling pH | 7.0 - 8.5 | 7.2 - 8.0 | The primary amine on the target molecule should be unprotonated for efficient reaction. Buffers like PBS are suitable.[5] |
| Activation Time | 15 - 30 minutes | 15 minutes | Performed at room temperature.[5] |
| Coupling Time | 2 hours - overnight | 2 hours | Can be performed at room temperature or 4°C. Lower temperatures can increase the stability of the NHS ester.[1][5] |
| Temperature | 4°C - Room Temp (~25°C) | Room Temp | Lower temperatures may be required for sensitive biomolecules.[5] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Recommended Molar Excess (over carboxyl groups) | Notes |
| EDC | 2 - 10 fold | A molar excess is used to drive the reaction. EDC is susceptible to hydrolysis, so fresh solutions are crucial.[1][5] |
| NHS/Sulfo-NHS | 2 - 10 fold | A higher molar ratio of NHS to EDC can improve the efficiency of NHS ester formation and subsequent coupling.[5] |
| Amine-containing Molecule | 10 - 50 fold (for small molecules) | For reactions in solution, a significant excess of the amine-containing molecule can favor the desired product formation.[5] For surface immobilization, the concentration should be optimized.[9] |
Experimental Protocols
This section provides two detailed protocols for common applications of EDC/NHS chemistry: coupling in solution and immobilization onto a surface.
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol is suitable for conjugating two molecules in solution, such as labeling a protein with a small molecule.
Materials and Reagents:
-
Molecule A (containing carboxyl groups)
-
Molecule B (containing a primary amine)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[5]
-
Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[1]
-
Desalting columns or dialysis equipment for purification[2]
Procedure:
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation, as they are hygroscopic.[2] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is prone to hydrolysis.[4]
-
Activation of Carboxyl Groups:
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent unwanted crosslinking of Molecule B if it also contains carboxyl groups, remove excess EDC and unreacted NHS. This can be achieved using a desalting column equilibrated with Coupling Buffer.[11]
-
Conjugation to Amine-Containing Molecule:
-
Dissolve Molecule B in Coupling Buffer.
-
Add the solution of Molecule B to the activated Molecule A. If the previous step of removing excess reagents was skipped, ensure the pH of the reaction mixture is raised to 7.2-7.5 by adding Coupling Buffer.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching the Reaction: To terminate the reaction and quench any unreacted NHS esters, add a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[1][2]
-
Purification: Remove excess reagents, byproducts, and unreacted molecules from the final conjugate using desalting columns, dialysis, or chromatography, depending on the properties of the conjugate.[2][5]
Protocol 2: Immobilization of an Amine-Containing Molecule onto a Carboxylated Surface
This protocol is designed for immobilizing biomolecules, such as antibodies or enzymes, onto surfaces like beads, nanoparticles, or sensor chips that are functionalized with carboxyl groups.[4][9]
Materials and Reagents:
-
Carboxylated surface (e.g., beads, sensor chip)
-
Amine-containing molecule for immobilization
-
EDC and Sulfo-NHS (water-soluble form of NHS is recommended for surface applications)
-
Activation Buffer: 50 mM MES, pH 6.0[9]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[9]
-
Washing Buffer: PBS with a non-ionic detergent (e.g., 0.05% Tween-20)
-
Blocking/Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in Coupling Buffer, pH 8.5[4][12]
Procedure:
-
Surface Preparation: Wash the carboxylated surface with Activation Buffer to remove any preservatives and equilibrate the surface.[4]
-
Activation of Surface Carboxyl Groups:
-
Washing: Wash the surface 2-3 times with ice-cold Activation or Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent the self-polymerization of the amine-containing molecule.[4]
-
Coupling of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer at an optimized concentration.
-
Immerse the activated surface in the solution of the amine-containing molecule.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Blocking Unreacted Sites: Wash the surface with Coupling Buffer. To block any remaining active NHS-ester sites and prevent non-specific binding, incubate the surface with the Blocking/Quenching Solution for 30 minutes.[4]
-
Final Washes: Wash the surface thoroughly with the Washing Buffer to remove any non-covalently bound molecules. The functionalized surface is now ready for use or storage.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a two-step EDC/NHS coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-coupling [sprpages.nl]
Troubleshooting & Optimization
Technical Support Center: Conjugation with HO-PEG4-CH2COOtBu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of HO-PEG4-CH2COOtBu in bioconjugation. The guides address specific issues that may arise during the two key stages of the process: the deprotection of the tert-butyl ester and the subsequent conjugation of the resulting carboxylic acid to a target molecule.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing potential causes and recommended solutions.
Guide 1: Troubleshooting the Deprotection of this compound
The first step in using this compound is the removal of the tert-butyl (t-Bu) protecting group to expose the reactive carboxylic acid. This is typically achieved through acidolysis with trifluoroacetic acid (TFA).
Issue 1: Incomplete Deprotection of the Tert-Butyl Ester
-
Observation: Analytical techniques such as TLC, HPLC, or LC-MS show the presence of the starting material (this compound) after the deprotection reaction.[1][2]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. A common starting point is 20-50% TFA in an anhydrous solvent like dichloromethane (DCM), which can be increased to 95-100% if deprotection is slow.[1][2] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress. Most deprotections are complete within 1-4 hours at room temperature. Gentle heating (e.g., 30-40°C) can be considered for sterically hindered esters, but must be done cautiously to avoid side reactions.[2][3] |
| Poor Reagent Quality | Use fresh, high-purity TFA and anhydrous DCM. Moisture can reduce the effectiveness of TFA.[1] |
| Steric Hindrance | The PEG chain can sometimes hinder the approach of the acid. In such cases, a longer reaction time or a higher concentration of TFA may be necessary.[2] |
Issue 2: Formation of Side Products During Deprotection (+56 Da Adducts)
-
Observation: HPLC or LC-MS analysis reveals unexpected peaks, often with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group to your target molecule.[4]
-
Primary Cause: The acid-catalyzed cleavage of the tert-butyl ester generates a reactive tert-butyl cation (t-Bu⁺). This cation is a potent electrophile that can alkylate nucleophilic residues on the target molecule, such as the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[4]
-
Solution: Use of Scavengers: To prevent tert-butylation, it is crucial to add scavengers to the cleavage cocktail. Scavengers are nucleophilic compounds that trap the t-Bu⁺ cation before it can react with your molecule.[5]
| Scavenger Cocktail (v/v/v) | Target Residues | Efficacy in Reducing Side Products |
| 95% TFA / 5% H₂O | General purpose, less sensitive peptides | Moderate |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Tryptophan, general purpose | High |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Cysteine, Methionine | Very High |
| Reagent K (TFA/water/phenol/thioanisole/EDT) | Peptides with multiple sensitive residues | Excellent |
This data is illustrative and based on findings from peptide synthesis literature.[5]
Guide 2: Troubleshooting the EDC/NHS Conjugation of HO-PEG4-CH2COOH
After deprotection, the resulting HO-PEG4-CH2COOH is conjugated to a primary amine on the target molecule using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Issue 1: Low or No Conjugation Yield
-
Observation: Analysis of the reaction mixture shows a low amount of the desired PEGylated product and a significant amount of unreacted starting materials.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated PEG | The activated NHS ester of the PEG linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive. Always use freshly prepared activated PEG. Dissolve the PEG linker and EDC/NHS in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before conjugation.[6] |
| Incorrect Reaction pH | The EDC activation step is most efficient at a pH of 4.5-6.0 (e.g., in MES buffer). The subsequent reaction of the NHS ester with the primary amine is optimal at a pH of 7.2-8.0 (e.g., in PBS buffer). Ensure the pH is adjusted for each step.[6][7] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG linker. Use non-amine-containing buffers for the conjugation step.[6] |
| Inactive EDC or NHS Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality reagents.[6][8] |
| Suboptimal Molar Ratios | The optimal molar ratio of PEG:EDC:NHS is system-dependent. A common starting point is a molar excess of EDC and NHS relative to the PEG linker (e.g., 1:2:2 or 1:5:5). The molar excess of the activated PEG linker over the target molecule (e.g., 10-20 fold for proteins) should also be optimized.[6][7] |
Issue 2: Protein Aggregation During or After Conjugation
-
Observation: The reaction mixture becomes cloudy, or subsequent analysis by size-exclusion chromatography (SEC) shows the presence of high-molecular-weight aggregates.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Degree of PEGylation | Excessive modification of the protein surface can lead to insolubility and aggregation. Reduce the molar excess of the activated PEG linker in the reaction.[6] |
| Suboptimal Buffer Conditions | The buffer may not be suitable for maintaining the stability and solubility of the protein or the final conjugate. Ensure the protein is in a buffer that maintains its stability throughout the reaction process.[6] |
| Unintended Reactivity of the Terminal Hydroxyl Group | While generally unreactive, under certain conditions, the terminal -OH group could potentially participate in side reactions if activated. This is less of a concern with monofunctional PEG linkers but ensuring clean deprotection and using the appropriate stoichiometry is important. |
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of the tert-butyl ester on this compound?
The tert-butyl ester is a protecting group for the carboxylic acid. This allows for selective reactions with the hydroxyl group if desired, or prevents the carboxylic acid from participating in unwanted reactions during the storage and handling of the molecule. It must be removed before the carboxylic acid can be conjugated to an amine.
Q2: Why is a two-step conjugation process (deprotection then conjugation) necessary?
A two-step process is necessary to control the reactivity. The first step, deprotection, unmasks the carboxylic acid. The second step, conjugation, specifically couples the now-free carboxylic acid to the desired amine on the target molecule. Performing this in two distinct steps prevents unwanted side reactions and ensures a more defined final product.
Q3: Can I use a different acid for the deprotection step?
While TFA is the most common and effective reagent for t-butyl ester cleavage, other strong acids can be used.[9] However, TFA is generally preferred for its volatility, which allows for its easy removal after the reaction. If alternative acids are used, their compatibility with the target molecule must be carefully considered.
Q4: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be used to monitor the reaction:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be used to separate the unreacted protein, PEG linker, and the PEGylated product.[10][11][12]
-
Mass Spectrometry (MS): Provides a definitive confirmation of conjugation by showing the expected mass shift in the product.[10][13]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein band on the gel.
Q5: What is the role of the hydroxyl group on this compound?
The terminal hydroxyl group provides a secondary point for potential functionalization, making the linker heterobifunctional. For instance, after conjugating the carboxylic acid end, the hydroxyl group could be activated for attachment to a different molecule or a surface. If only the carboxylic acid functionality is desired, the hydroxyl group is generally unreactive under standard amine conjugation conditions.[9]
III. Experimental Protocols
Protocol 1: Deprotection of this compound to Yield HO-PEG4-CH2COOH
This protocol describes the removal of the t-butyl protecting group using TFA.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIS, and water)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Add the scavenger cocktail to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-4 hours).[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product, add the concentrated residue to a large volume of cold diethyl ether and stir.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Conjugation of HO-PEG4-CH2COOH to a Primary Amine using EDC/NHS Chemistry
This protocol describes the conjugation of the deprotected PEG linker to a primary amine-containing molecule (e.g., a protein).
Materials:
-
HO-PEG4-CH2COOH (from Protocol 1)
-
Amine-containing molecule (e.g., protein) in an amine-free buffer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine[7]
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.[7]
-
Dissolve HO-PEG4-CH2COOH in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of HO-PEG4-CH2COOH:
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the protein is a common starting point.[14]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.[15]
-
IV. Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Side reaction pathway during tert-butyl ester deprotection.
Caption: Experimental workflow for EDC/NHS-mediated conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. enovatia.com [enovatia.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Purification of HO-PEG4-CH2COOtBu Conjugates: A Technical Support Guide
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of HO-PEG4-CH2COOtBu conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying small-molecule conjugates of this compound?
For small-molecule PEG conjugates, including those with a this compound linker, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used purification method.[1] This technique offers high resolution by separating molecules based on differences in their hydrophobicity, which is typically altered upon conjugation.[1]
Q2: What are the common impurities I should expect in my reaction mixture?
Common impurities in a PEGylation reaction involving this compound include:
-
Unreacted this compound linker: Excess linker from the conjugation reaction.
-
Unreacted small molecule: The starting material that was intended to be conjugated.
-
Coupling agent byproducts: If using coupling agents like EDC/NHS for amide bond formation, byproducts such as N-acylisourea can be present.
-
Hydrolyzed PEG linker: The tert-butyl ester group of the linker can be susceptible to hydrolysis under certain conditions, leading to the corresponding carboxylic acid.
Q3: Which HPLC column and mobile phase are recommended for this type of purification?
A C18 or C8 column is a common and effective starting point for purifying this compound conjugates via RP-HPLC.[1][2] The mobile phase typically consists of a two-solvent system:
-
Mobile Phase A: Water with an additive to improve peak shape, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Mobile Phase B: A polar organic solvent like acetonitrile or methanol, also containing the same additive as Mobile Phase A.
A gradient elution, where the concentration of the organic solvent (Mobile Phase B) is gradually increased, is usually necessary to achieve optimal separation of the conjugate from impurities.[1]
Q4: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC?
Since the PEG linker itself lacks a strong UV chromophore, detection can be challenging. If your conjugated molecule also has poor UV absorbance, consider the following detection methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for detecting PEGylated compounds.[3][4]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for detection and identification of your compound based on its mass-to-charge ratio.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.
Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Solution(s) |
| Poor Separation of Peaks | Co-elution or significant overlapping of the desired product peak with impurity peaks in the chromatogram. | Inappropriate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient resolution between closely eluting compounds. | Optimize the Gradient: Employ a shallower gradient, especially around the elution time of your target compound. For example, decrease the rate of increase of Mobile Phase B.[5] |
| Incorrect Column Chemistry: The chosen stationary phase (e.g., C18) may not provide the best selectivity for your specific conjugate and impurities. | Screen Different Columns: Test a C8 column or other stationary phases with different properties. | ||
| Peak Tailing or Broadening | The peak for the desired product is asymmetrical (tailing) or excessively broad, indicating poor chromatographic performance. | Secondary Interactions with the Column: The analyte may be interacting with residual silanol groups on the silica-based stationary phase. | Use an Appropriate Mobile Phase Additive: The addition of 0.1% TFA or formic acid to the mobile phase can suppress silanol interactions and improve peak shape.[1] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute your sample before injection. | ||
| Low Recovery of Purified Product | The amount of purified conjugate obtained after HPLC is significantly lower than expected. | Product Adsorption: The PEGylated molecule may be non-specifically binding to the chromatography column matrix.[5] | Modify the Mobile Phase: Consider adding modifiers like a small amount of a different organic solvent to the mobile phase to reduce non-specific binding. |
| Product Precipitation: The buffer conditions (pH, ionic strength) may not be optimal, leading to aggregation and precipitation of the conjugate.[5] | Adjust Buffer Conditions: Ensure your sample is fully dissolved in the injection solvent and that the mobile phase is compatible. | ||
| Presence of Unreacted PEG Linker in Final Product | Analytical characterization (e.g., NMR, MS) of the purified product shows the presence of the free this compound linker. | Inefficient Chromatographic Separation: The purification method may not be effective at removing the small, unreacted PEG reagent. | Employ Size-Based Separation as a Polishing Step: If RP-HPLC alone is insufficient, consider using Size Exclusion Chromatography (SEC) with a column suitable for small molecules to remove the unreacted linker.[5] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a starting point for developing an analytical method to assess the purity of your crude reaction mixture and guide the development of a preparative purification method.
Materials:
-
Analytical HPLC system with UV and/or ELSD/MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the analytical column with your starting gradient conditions (e.g., 95% A, 5% B) at a suitable flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject a small volume of the prepared sample (e.g., 5-10 µL). Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Data Analysis: Analyze the resulting chromatogram to identify the peaks corresponding to your product, unreacted starting materials, and byproducts. Use the retention times to develop a focused gradient for preparative purification.
Protocol 2: Preparative RP-HPLC for Purification
This protocol is a starting point for purifying your this compound conjugate.
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.45 µm syringe filter or filtration apparatus
-
Rotary evaporator and lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent that ensures complete solubility and is compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[1] Filter the solution through a 0.45 µm filter.[1]
-
System Equilibration: Equilibrate the preparative column with your starting gradient conditions (e.g., 95% A, 5% B) at an appropriate flow rate (e.g., 20 mL/min) for at least 2-3 column volumes.[1]
-
Gradient Elution: Inject the filtered sample onto the equilibrated column. Run the optimized gradient developed from your analytical runs.
-
Fraction Collection: Collect fractions based on the detector signal, isolating the peak corresponding to your desired conjugate.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Product Isolation: Pool the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Visualized Workflows
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical approach to troubleshooting poor separation in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting low yield in PROTAC synthesis with HO-PEG4-CH2COOtBu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the HO-PEG4-CH2COOtBu linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the initial coupling step with this compound?
Low yields in the initial coupling of either the E3 ligase ligand or the protein of interest (POI) ligand to the this compound linker can often be attributed to several factors. These include inefficient activation of the carboxylic acid (once deprotected), side reactions involving the free hydroxyl group, and suboptimal reaction conditions.[1][2] Steric hindrance from bulky ligands can also impede the reaction.[3]
Q2: How do I choose which end of the this compound linker to react first?
The synthetic strategy, including the order of ligand attachment, can significantly impact the overall yield.[1] It is often advantageous to first couple the more robust and stable ligand. The tert-butyl ester protects the carboxylic acid, leaving the primary alcohol as the initial point of conjugation (e.g., via etherification or Mitsunobu reaction). Alternatively, the tert-butyl group can be removed to free the carboxylic acid for an amide coupling, while the hydroxyl group may require protection. The choice depends on the functional groups present on your ligands and their compatibility with the required reaction conditions.
Q3: My final PROTAC is difficult to purify. What are the best practices for purification?
PROTACs, especially those containing PEG linkers, are often large and can exhibit poor solubility, leading to purification challenges.[1][3][4] Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying PROTACs.[3][4] Optimization of the HPLC method, including the choice of column (C18 is common), mobile phase composition (e.g., water/acetonitrile with 0.1% TFA), and gradient, is crucial.[4][5] Flash chromatography can be used for initial purification to remove major impurities.[5]
Q4: Even with the PEG4 linker, my final PROTAC has poor aqueous solubility. What can I do?
While PEG linkers are incorporated to enhance solubility, PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[6] If solubility issues persist, consider introducing additional polar functional groups into the linker or ligands, if possible without compromising binding affinity. For in vitro assays, using co-solvents like DMSO for stock solutions and performing serial dilutions in aqueous buffers is a standard practice.[7]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling to the Carboxylic Acid End (after t-Bu deprotection)
Potential Causes & Solutions
| Observation | Potential Cause | Recommended Solution |
| Low reaction conversion | Inefficient amide coupling. | Use fresh, high-quality coupling reagents like HATU or HBTU, which are known to be effective in complex syntheses.[2] Ensure the use of an appropriate non-nucleophilic base such as DIPEA.[6][7] |
| Incomplete t-Bu deprotection. | Confirm complete removal of the tert-butyl protecting group via LC-MS analysis before proceeding with the coupling. Use a standard deprotection cocktail such as 20-50% TFA in DCM.[8] | |
| Amine salt inhibition. | If your amine-containing starting material is a salt (e.g., HCl or TFA salt), it can neutralize the base. Perform a free-basing step or use an excess of the non-nucleophilic base.[2] | |
| Moisture in the reaction. | Amide coupling reactions are sensitive to water. Use anhydrous solvents (e.g., DMF) and ensure all glassware is thoroughly dried.[9] | |
| Multiple unidentified products | Side reactions. | Protect any other reactive functional groups on your ligands that could compete in the coupling reaction.[1] The free hydroxyl group on the linker may need to be protected depending on the reaction conditions. |
Issue 2: Low Yield in Coupling to the Hydroxyl End
Potential Causes & Solutions
| Observation | Potential Cause | Recommended Solution |
| Low reaction conversion | Suboptimal reaction conditions for etherification/alkylation. | For Williamson ether synthesis, ensure a strong enough, non-nucleophilic base is used to deprotonate the alcohol without causing side reactions. For Mitsunobu reactions, ensure reagents (e.g., DEAD or DIAD and PPh3) are fresh. |
| Steric hindrance. | If the ligand to be coupled is sterically bulky, the reaction may require longer reaction times or elevated temperatures. Monitor for potential degradation of starting materials at higher temperatures.[8] | |
| Starting material remains | Poor nucleophilicity of the alcohol. | The primary alcohol of the PEG linker is a relatively good nucleophile, but activation may be necessary. Consider converting the alcohol to a better leaving group (e.g., a tosylate) for subsequent reaction with a nucleophilic ligand. |
Experimental Protocols
Protocol 1: General Procedure for tert-Butyl Ester Deprotection
-
Dissolve the Boc-protected intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for completion by LC-MS.
-
Once complete, remove the volatile reagents under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA. The resulting carboxylic acid can then be used in the subsequent coupling step.
Protocol 2: General Protocol for Amide Coupling using HATU
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous DMF.[6]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature for pre-activation.[2][6]
-
In a separate vial, dissolve the amine-containing ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A modular workflow for PROTAC synthesis using a bifunctional linker.
Caption: A decision tree for troubleshooting low PROTAC synthesis yield.
References
Technical Support Center: Stability of HO-PEG4-CH2COOtBu Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and experimentation of HO-PEG4-CH2COOtBu and its conjugates. Our goal is to equip you with the necessary information to ensure the integrity of your molecules and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for the this compound linker revolve around its two primary functional groups: the tert-butyl ester and the polyethylene glycol (PEG) chain. The tert-butyl (tBu) ester is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding carboxylic acid. The PEG chain, while generally stable, can undergo oxidative degradation.
Q2: Under what conditions is the tert-butyl ester group unstable?
A2: The tert-butyl ester group is known to be labile in acidic environments (pH < 4).[1][2] The rate of this acid-catalyzed hydrolysis can be influenced by temperature, with higher temperatures accelerating the cleavage.[2] Conversely, tert-butyl esters are generally stable under neutral and basic conditions.[3]
Q3: What are the common degradation pathways for the PEG chain?
A3: The polyether backbone of the PEG chain is primarily susceptible to oxidative degradation.[4] This process can be initiated by factors such as exposure to heat, light, or the presence of transition metal ions.[2] Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and formates.[5][6]
Q4: How should I properly store this compound?
A4: To ensure long-term stability, this compound should be stored at -18°C or colder, protected from light, and in a dry environment.[7][8] For solutions, it is recommended to prepare them fresh before use. If a stock solution must be stored, it should be kept at low temperatures (e.g., -20°C or -80°C), preferably under an inert atmosphere.[1]
Q5: Can the stability of my final conjugate be different from the linker itself?
A5: Yes, the stability of the final conjugate can be influenced by the properties of the conjugated molecule (e.g., a protein, peptide, or small molecule).[9] The overall formulation, including buffers and excipients, will also play a critical role in the stability of the conjugate.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of conjugate integrity or premature cleavage of the linker. | Acidic Conditions: The tert-butyl ester is likely hydrolyzing due to a low pH environment (pH < 4).[1][2] | - Maintain the pH of all buffers and solutions in the neutral to slightly basic range (pH 7-8).- Avoid the use of acidic reagents or buffers during purification and analysis. |
| Formation of unexpected byproducts or degradation of the conjugate. | Oxidation of the PEG chain: Exposure to oxygen, light, or transition metal ions can lead to oxidative degradation of the PEG linker.[2][4] | - Prepare buffers with high-purity, degassed water to minimize dissolved oxygen.[1]- Protect samples from light during all experimental steps.- Consider adding antioxidants or chelating agents (e.g., EDTA) to your formulation if metal ion contamination is suspected. |
| Inconsistent results between experimental batches. | Improper storage and handling of the linker: The this compound reagent may have degraded due to exposure to moisture or elevated temperatures.[10] | - Store the solid linker at -18°C or below and protect it from moisture.[7][8]- Prepare stock solutions fresh for each experiment.- If a stock solution must be stored, aliquot it to avoid multiple freeze-thaw cycles.[10] |
| Low yield of the desired conjugate after the reaction. | Premature cleavage of the tert-butyl ester: If the reaction conditions are acidic, the linker may degrade before conjugation is complete. | - Ensure the pH of the reaction mixture is maintained in a range where the tert-butyl ester is stable.- Analyze the linker integrity by a suitable analytical method (e.g., HPLC-MS) before starting the conjugation reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of your this compound conjugate.
1. Sample Preparation:
-
Prepare solutions of your conjugate at a known concentration (e.g., 1 mg/mL) in different buffers representing acidic, neutral, basic, and oxidative conditions.
-
Acidic: 0.1 M HCl
-
Neutral: Phosphate-buffered saline (PBS), pH 7.4
-
Basic: 0.1 M NaOH
-
Oxidative: 0.1% H₂O₂ in PBS
-
2. Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Include a control sample stored at the recommended storage temperature (e.g., -20°C) in a neutral buffer.
3. Sample Analysis:
-
At each time point, analyze the samples using appropriate analytical techniques to detect and quantify degradation products.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact conjugate from its degradation products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the degradation products and elucidate their structures.
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation of the conjugate.[4]
-
Protocol 2: Analytical Method for Detecting tert-Butyl Ester Cleavage
This protocol describes the use of RP-HPLC to monitor the hydrolysis of the tert-butyl ester in a this compound conjugate.
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is typically suitable.
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. (Note: The acidic mobile phase is for analytical purposes to ensure good peak shape and will hydrolyze the t-butyl ester on the column. This method is for detecting if hydrolysis has already occurred in the sample).
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Gradient Elution:
-
Develop a gradient elution method that allows for the separation of the intact, tert-butyl ester-containing conjugate from the more polar, carboxylic acid-containing degradation product. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
4. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
5. Injection and Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of a new, earlier-eluting peak corresponding to the hydrolyzed product. The intact conjugate will be more hydrophobic and have a longer retention time.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound conjugates.
Caption: Potential degradation pathways for this compound conjugates.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted HO-PEG4-CH2COOtBu from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound after a reaction?
A1: The most common and effective methods for removing unreacted this compound leverage differences in physical and chemical properties between the PEG reagent and your desired product. The primary techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This is often the most effective method due to the distinct polar (PEG chain) and non-polar (t-butyl group) regions of the molecule.[][2][3]
-
Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the PEG reagent and the product in two immiscible solvents.[4][5][6][7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). This method is most effective when your product is significantly larger than the this compound molecule.[]
-
Precipitation: This technique can be effective if the product has significantly different solubility characteristics than the unreacted PEG.[4][8][9]
-
Solid-Phase Extraction (SPE): A rapid method for sample cleanup, particularly for small-scale reactions, that separates compounds based on their affinity for a solid sorbent.[2]
Q2: My product is a small molecule, and it's proving difficult to separate from the unreacted PEG. What do you recommend?
A2: For small molecule products, achieving separation can be challenging due to similarities in size and polarity with the unreacted PEG. Here are some strategies:
-
Optimize RP-HPLC: This is typically the best approach. Experiment with different C18 columns and optimize the gradient of your mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% TFA). A shallow gradient can improve resolution.[2][3]
-
Liquid-Liquid Extraction: This can be a simple and scalable first-pass purification step. Since this compound has both hydrophilic and hydrophobic character, you can exploit this. For example, if your product is more hydrophobic, you can use an aqueous/organic extraction system (e.g., water and dichloromethane or ethyl acetate) to pull your product into the organic phase, leaving the more water-soluble PEG behind. Multiple extractions may be necessary.[5][6]
-
Consider a different chromatography mode: If your product has ionizable groups (e.g., amines or carboxylic acids after deprotection), ion-exchange chromatography could be a viable option.[]
Q3: I am observing streaks on my TLC plates and broad peaks during column chromatography. What could be the cause?
A3: Streaking and broad peaks during the chromatography of PEG-containing compounds are common issues.[10] This is often due to the polar nature of the PEG chain and its interaction with the stationary phase (e.g., silica gel). Here are some troubleshooting tips:
-
Solvent System Modification: For silica gel chromatography, traditional solvent systems like ethyl acetate/hexanes may not be optimal. Try using a more polar and protic mobile phase. A common recommendation is a mixture of chloroform (or dichloromethane) and methanol.[10] Adding a small amount of an acid (like formic acid for acidic compounds) or a base (like triethylamine or ammonia for basic compounds) can also help to reduce streaking by minimizing interactions with the silica.[10]
-
Alternative Stationary Phases: Consider using a reversed-phase silica gel for column chromatography, which separates based on hydrophobicity and is often more suitable for PEG-containing molecules.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
| Problem | Possible Cause | Recommended Solution(s) |
| Poor separation between product and unreacted PEG using Size Exclusion Chromatography (SEC). | The molecular weight and size of your product and the unreacted PEG are too similar. | SEC is most effective when the product is at least 3-5 times larger than the unreacted PEG.[2] Consider using RP-HPLC for better resolution based on hydrophobicity. |
| Formation of an emulsion during Liquid-Liquid Extraction (LLE). | The PEG reagent can act as a surfactant, stabilizing the emulsion. | Add a small amount of brine (saturated NaCl solution) to the aqueous phase to increase its polarity and help break the emulsion. Centrifugation at low speed can also be effective. |
| Product co-precipitates with the unreacted PEG. | The solubility characteristics of the product and the PEG are too similar under the chosen precipitation conditions. | Modify the solvent/anti-solvent system. Experiment with different temperatures, as PEG solubility can be temperature-dependent. Alternatively, use a chromatographic method for purification. |
| Low recovery of the product after RP-HPLC. | The product may be irreversibly binding to the column or precipitating during the run. | Ensure the sample is fully dissolved in the initial mobile phase before injection.[2] Check the pH of the mobile phase to ensure your product is soluble and stable. A different column chemistry or a stronger organic solvent in the mobile phase might be necessary. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for achieving high purity of a product that has different hydrophobicity compared to this compound.
Objective: To separate the target molecule from unreacted this compound based on hydrophobicity.
Materials:
-
Preparative or semi-preparative HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Crude reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[2]
-
Column Equilibration: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. An example gradient could be 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically for your specific compound.[2]
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS) and concentrate the pure fractions to obtain the final product.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a good first step for a bulk removal of unreacted PEG, especially if the product is significantly more hydrophobic or hydrophilic.
Objective: To separate the target molecule from unreacted this compound based on differential solubility.
Materials:
-
Crude reaction mixture.
-
Deionized water.
-
An appropriate organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Shake the funnel gently to mix the phases, then vent to release any pressure. Allow the layers to separate.[5]
-
Phase Separation: Drain the appropriate layer (the location of your product will depend on its solubility). If your product is in the organic layer, drain and save the organic phase. If it is in the aqueous layer, drain the organic layer and save the aqueous phase.
-
Repeat Extraction: Repeat the washing step with fresh deionized water 2-3 more times to ensure the removal of the water-soluble PEG.[5]
-
Drying and Concentration: If your product is in the organic phase, dry the collected organic layers over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
Purification Workflow
Caption: Workflow for selecting a purification method.
References
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Precipitation of collagens by polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Heterobifunctional PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heterobifunctional PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conjugation when using a Mal-PEG-NHS ester?
Low or no conjugation is a frequent issue that can often be attributed to a few key factors:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH. This is a primary competing reaction to the desired amine conjugation.[1]
-
Maleimide Hydrolysis: The maleimide group can also hydrolyze, especially at a pH above 7.5, rendering it unreactive towards thiol groups.[2][3][4]
-
Suboptimal Reaction pH: The pH of the reaction is critical. NHS esters react most efficiently with primary amines at a pH of 7-9.[5][6][7] Below this range, the amine groups may be protonated and less reactive. Conversely, the maleimide-thiol reaction is most effective at a pH of 6.5-7.5.[2][5][6][7]
-
Improper Reagent Storage and Handling: Heterobifunctional PEG linkers are often moisture-sensitive and should be stored at low temperatures (e.g., -20°C) with a desiccant.[1][6][8][9] It is crucial to allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][10]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[1][6] Similarly, the presence of other thiol-containing molecules, like DTT, will compete with the target thiol.[11]
-
Oxidation of Thiols: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[2][6]
Q2: How can I control the degree of PEGylation to favor a mono-PEGylated product?
Achieving a homogeneous, mono-PEGylated product can be challenging due to the presence of multiple reactive sites on many proteins. Here are some strategies to control the degree of PEGylation:
-
Optimize the Molar Ratio: Systematically decrease the molar ratio of the activated PEG linker to the protein to find the optimal balance that favors mono-conjugation.[5] A high excess of the PEG reagent will drive the reaction towards multi-PEGylation.[5]
-
Control the Reaction pH: Adjusting the pH can provide more selective modification. For amine-specific PEGylation, a lower pH (around 7.0-7.5) can favor the more nucleophilic N-terminal alpha-amino group over the epsilon-amino groups of lysine residues.[5][12]
-
Shorten the Reaction Time: Monitor the reaction progress over time and quench the reaction once the desired degree of PEGylation is achieved.[12]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can help to control the reaction rate and potentially improve selectivity.[5]
Q3: My protein conjugate is aggregating. What could be the cause and how can I prevent it?
Protein aggregation during or after PEGylation can be caused by several factors:
-
Protein Instability: The chosen reaction conditions, such as pH and temperature, may be destabilizing your protein.[5] It is advisable to screen different buffer conditions to find one that enhances the stability of your specific protein.[5]
-
High Protein Concentration: Higher concentrations of protein increase the likelihood of intermolecular interactions and aggregation. Reducing the concentration of the protein in the reaction mixture can help mitigate this.[5]
-
High Degree of Labeling: Excessive modification of a biomolecule can alter its physicochemical properties, leading to aggregation.[13] Reducing the molar excess of the PEG linker or shortening the reaction time can help control the degree of labeling.[13]
-
Hydrophobicity: While the PEG linker itself is hydrophilic, the molecule being conjugated may be hydrophobic, leading to reduced solubility of the conjugate.[1][13] Using a PEGylated linker is a good strategy to counteract this.[1][13]
-
High Concentration of Organic Solvent: If the PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration in the reaction mixture is low (typically less than 10%) to avoid protein precipitation.[1][13]
Q4: How stable is the thioether bond formed between a maleimide and a thiol?
The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[6][13] This can lead to the release of the conjugated molecule, a phenomenon sometimes referred to as "payload migration".[2][14] To increase the stability of the linkage, the thiosuccinimide ring can be hydrolyzed under slightly basic conditions to form a stable succinamic acid thioether.[2][13]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
This guide provides a step-by-step approach to troubleshooting poor conjugation outcomes.
Troubleshooting Workflow for Low Conjugation Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Strategies to Minimize Hydrolysis of Activated Esters
Welcome to the technical support center for activated ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for minimizing the impact of hydrolysis on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an activated ester and why is it prone to hydrolysis?
Activated esters, most commonly N-hydroxysuccinimide (NHS) esters, are highly reactive compounds used to create stable amide bonds by reacting with primary amines (-NH₂) on molecules like proteins and peptides.[1] This high reactivity, however, also makes them susceptible to hydrolysis, a competing reaction where water attacks the ester group.[1][2] This renders the reagent inactive and unable to participate in the desired conjugation reaction, which can significantly lower your yield.[1]
Q2: What is the most critical factor influencing the hydrolysis of NHS esters?
The pH of the reaction buffer is the single most important parameter.[1][3] The rate of hydrolysis increases significantly as the pH rises.[1][4] This presents a challenge because the desired reaction with amines is also favored at a higher pH, where the amine groups are deprotonated and more nucleophilic.[1][3] Therefore, successful conjugation requires finding an optimal pH that balances maximizing amine reactivity while minimizing ester hydrolysis.[1]
Q3: What is the optimal pH range for NHS ester conjugation reactions?
The optimal pH is a compromise, typically between pH 7.2 and 8.5 .[1][5]
-
Below pH 7.2: Most primary amines are protonated (-NH₃⁺) and non-reactive.[1][5]
-
Above pH 8.5: The rate of hydrolysis increases dramatically, often outcompeting the desired amine reaction.[1] The half-life of a typical NHS ester can drop to just 10 minutes at pH 8.6.[6][7][8][9]
A common and effective starting point for many applications is a buffer at pH 8.3-8.5 .[10]
Q4: Which buffers should I use for NHS ester reactions, and which should I avoid?
It is critical to use a buffer that does not contain primary amines, as the buffer itself will compete with your target molecule for the activated ester.[1][5]
-
Recommended Amine-Free Buffers:
-
Buffers to AVOID:
Strategic Use of Amine Buffers: While amine-containing buffers are detrimental to the reaction, they can be used effectively to quench (stop) the reaction. Adding a high concentration of Tris or glycine after the desired incubation time will consume any remaining active ester.[1][8][11]
Q5: How should I prepare and handle my NHS ester reagent to prevent hydrolysis?
Proper handling is crucial to maintaining the reactivity of your activated ester. Many NHS esters are sensitive to moisture and have limited solubility in aqueous solutions.[1]
-
Storage: Store all solid NHS ester reagents desiccated at -20°C.[1][12]
-
Equilibration: Before opening a new vial, always allow it to warm completely to room temperature.[1][11][12] This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reagent.[11][12]
-
Solvent: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous (dry), amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][10]
-
Preparation of Stock Solutions: Prepare stock solutions of the ester immediately before you need them.[12] Aqueous stock solutions are not stable and should never be stored.[1] For longer-term storage of stock solutions, use an anhydrous solvent, aliquot, and store at -20°C under an inert gas like argon or nitrogen.[12]
Data Presentation: Stability of Activated Esters
The stability of an activated ester is often described by its half-life (t½), the time it takes for 50% of the reagent to be hydrolyzed in an aqueous solution. As the data below illustrates, both pH and temperature dramatically affect this rate.
| Activated Ester Type | pH | Temperature (°C) | Half-Life (t½) |
| Standard NHS Ester | 7.0 | 0 | 4–5 hours |
| Standard NHS Ester | 7.4 | 25 (approx.) | ~128–166 minutes |
| Standard NHS Ester | 8.0 | 4 | ~1 hour |
| Standard NHS Ester | 8.6 | 4 | ~10 minutes |
| Standard NHS Ester | 9.0 | 25 (approx.) | ~5–9 minutes |
Data compiled from sources.[4][6][7][8][9][13][14] Note: These values are approximate and can vary based on buffer composition and the specific structure of the ester compound.
Visualizations
Chemical Pathways
The central challenge in using activated esters is managing the competition between the desired reaction with an amine (aminolysis) and the undesired reaction with water (hydrolysis).
Troubleshooting Workflow
Use this workflow to diagnose and resolve common issues related to low conjugation efficiency, which is often caused by ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general framework. The molar excess of the NHS ester and reaction times may need to be optimized for your specific application.
Materials:
-
Protein Sample: Dialyzed or buffer-exchanged into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).[1]
-
NHS Ester Reagent: Stored desiccated at -20°C.[1]
-
Anhydrous Solvent: High-purity, amine-free DMSO or DMF.[1]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[1]
-
Purification Column: Desalting or size-exclusion column to remove excess reagent and byproducts.[1]
Methodology:
-
Prepare Protein: Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the correct amine-free reaction buffer.
-
Equilibrate Reagent: Remove the NHS ester vial from the freezer and allow it to warm completely to room temperature before opening to prevent moisture condensation.[1]
-
Prepare Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[15]
-
Initiate Conjugation: Add the required volume of the NHS ester stock solution to your protein solution while gently vortexing. A 10- to 50-fold molar excess of the ester over the protein is a common starting point.[1] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1] The lower temperature can help to minimize hydrolysis if the desired aminolysis reaction is slow.[11]
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[1]
-
Purify Conjugate: Remove unreacted NHS ester and the NHS byproduct by passing the reaction mixture over a desalting or appropriate size-exclusion chromatography column equilibrated with your desired storage buffer.[1]
Protocol 2: Qualitative Test for NHS Ester Activity
If you suspect your reagent has been compromised by moisture, this simple test can confirm its activity by forcing hydrolysis and measuring the release of the NHS byproduct, which absorbs light around 260 nm.[6][12]
Materials:
-
NHS Ester Reagent
-
Reaction Buffer (e.g., PBS, pH 7.5)
-
Strong Base (e.g., 0.1 M NaOH)
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Solution: Dissolve a small amount of the NHS ester in the reaction buffer.
-
Measure Initial Absorbance: Take an initial absorbance reading of the solution at 260 nm.[12]
-
Induce Hydrolysis: Add a small amount of the strong base to the solution and mix for a few seconds to force complete hydrolysis.[12]
-
Measure Final Absorbance: Quickly measure the final absorbance of the hydrolyzed solution at 260 nm.[12]
-
Analyze Results: A significant increase in absorbance at 260 nm indicates that the NHS ester was active and has now been hydrolyzed. If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Active ester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Amine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on amine coupling reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Low Coupling Efficiency
Low or no coupling of your molecule of interest can be attributed to several pH-related factors. Follow this guide to troubleshoot the issue.
Question: Why is my coupling efficiency unexpectedly low?
Answer: Low coupling efficiency in amine coupling reactions is frequently linked to suboptimal pH conditions at critical stages of the process. The reaction is a two-step process, and each step has a distinct optimal pH range.
-
Carboxyl Group Activation (EDC/NHS): The activation of carboxyl groups on a surface or molecule using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 [1][2][3]. If the pH is too high during this step, the EDC becomes less stable.
-
Amine Coupling: The subsequent reaction, where the activated NHS-ester couples with a primary amine on the target molecule, is most efficient at a pH of 7.2 to 8.5 [1][4][5]. At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine group is protonated (-NH₃⁺) and thus not nucleophilic, which significantly slows down the reaction[6]. As the pH increases, more of the amine is in its reactive, deprotonated form (-NH₂).
A common pitfall is using a single pH for the entire process, which represents a compromise and may not be optimal for either step.
Recommendations:
-
Two-Step Protocol: For optimal results, perform the reaction in two distinct pH steps.
-
Activation Step: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 5.0 and 6.0 for the EDC/NHS activation[1][7].
-
Coupling Step: After activation, raise the pH to between 7.2 and 8.0 before introducing your amine-containing molecule[1][7]. This can be achieved by adding a concentrated, amine-free buffer like PBS (Phosphate-Buffered Saline)[5].
-
-
pH Verification: Always verify the pH of your reaction mixture after the addition of all components, as the reagents themselves can alter the pH[1].
Issue: Protein Precipitation or Aggregation
The appearance of precipitates or aggregation during your coupling reaction can be a sign of pH-related instability of your protein.
Question: My protein is precipitating during the coupling reaction. Is this a pH issue?
Answer: Yes, the pH of your reaction buffer can be a direct cause of protein aggregation and precipitation. This is particularly problematic when the reaction pH is close to the protein's isoelectric point (pI). At its pI, a protein has a net charge of zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation[8].
Recommendations:
-
Maintain pH Away from pI: Ensure that the pH of your coupling buffer is at least 1 to 2 pH units away from the pI of your protein[1].
-
Dilution: Consider performing the reaction with a more dilute protein solution to reduce the chances of aggregation[1].
-
Buffer Choice: Select a buffer system that provides good pH stability throughout the reaction.
Issue: Inconsistent Results Between Experiments
Variability in your results can often be traced back to inconsistent pH control.
Question: I am getting inconsistent results even though I follow the same protocol. How can I improve reproducibility?
Answer: Inconsistent pH is a common source of experimental variability.
-
Inadequate Buffering: Using a buffer outside of its effective buffering range can lead to significant pH shifts during the reaction, especially upon the addition of acidic or basic reagents. For example, MES buffer is effective between pH 5.5 and 6.7 but loses its buffering capacity outside this range[1].
-
Reagent Addition: The addition of EDC and NHS, which are often prepared as fresh stock solutions, can slightly alter the pH of the reaction mixture[1].
Recommendations:
-
Use High-Quality Buffers: Always use a buffer within its designated optimal pH range.
-
Confirm Final pH: Make it a standard practice to measure the pH of the final reaction mixture after all components have been added and adjust if necessary[1].
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a one-pot amine coupling reaction?
A1: For a one-pot reaction where both activation and coupling occur in the same buffer, a compromise pH range of 6.0 to 7.5 is often used. The lower end of this range (pH 6.0) favors the EDC activation, while the higher end (pH 7.5) is better for the amine coupling step[1]. However, be aware that at pH 7.5, the hydrolysis of the NHS-ester intermediate becomes more significant, which can reduce the overall yield[1].
Q2: How does pH affect the stability of the NHS-ester?
A2: The NHS-ester intermediate is susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive. The rate of this hydrolysis is highly pH-dependent and increases significantly at higher pH values[6]. This is a critical factor to consider, as it creates a trade-off between the increased reactivity of the amine at higher pH and the decreased stability of the activated ester. Performing the reaction at a pH above 8.5 is generally not recommended due to the rapid hydrolysis of the NHS-ester, which can lead to very low yields[1].
Q3: Can I use buffers containing primary amines, like Tris?
A3: It is strongly recommended to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine[3][9][10]. These buffers will compete with your target molecule for reaction with the NHS-activated sites, leading to a significant reduction in your coupling efficiency.
Q4: What is the recommended buffer for each step of a two-step amine coupling reaction?
A4: For a two-step protocol, the following buffers are recommended:
-
Activation Step (pH 4.5-6.0): 0.1 M MES, 0.5 M NaCl, pH 6.0 is a common choice[7]. Other non-amine, non-carboxylate buffers are also suitable.
-
Coupling Step (pH 7.2-8.0): Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5 is widely used[4][7].
Quantitative Data
Table 1: Effect of pH on NHS-Ester Stability
This table illustrates the relationship between pH and the stability of the NHS-ester intermediate, as indicated by its half-life. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
| pH | Temperature | Half-life of NHS-Ester | Reference |
| 7.0 | Room Temperature | 4-5 hours | [4] |
| 8.0 | Room Temperature | ~210 minutes | [6] |
| 8.5 | Room Temperature | ~180 minutes | [6] |
| 8.6 | Room Temperature | 10 minutes | [1][4] |
| 9.0 | Room Temperature | ~125 minutes | [6] |
Table 2: pH Recommendations for Amine Coupling Steps
This table summarizes the optimal pH ranges for the key steps in an amine coupling reaction.
| Reaction Step | Optimal pH Range | Rationale | Recommended Buffers |
| Carboxyl Activation | 4.5 - 6.0 | Most efficient formation of the O-acylisourea intermediate by EDC[1][2][3]. | MES, Acetate (use with caution with carbodiimides)[9] |
| Amine Coupling | 7.2 - 8.5 | Primary amines are deprotonated and highly nucleophilic, leading to efficient amide bond formation[1][3]. | PBS, HEPES, Bicarbonate |
| One-Pot Reaction | 6.0 - 7.5 | A compromise between efficient activation and efficient coupling[1]. | MES, HEPES |
Experimental Protocols
Standard Two-Step Amine Coupling Protocol
This protocol is a general guideline for coupling a ligand to a carboxylated surface.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Ligand (protein or other amine-containing molecule)
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0
Procedure:
-
Equilibration: Equilibrate the carboxylated surface with Activation Buffer.
-
Activation:
-
Ligand Coupling:
-
Dissolve the ligand in the Coupling Buffer to the desired concentration (e.g., 20-50 µg/ml)[11].
-
Inject the ligand solution over the activated surface. The optimal contact time will depend on the ligand and desired immobilization level.
-
-
Blocking:
-
Inject the Blocking Buffer over the surface to deactivate any remaining active NHS-esters. This prevents non-specific binding in subsequent experiments.
-
-
Washing: Wash the surface thoroughly with a suitable buffer (e.g., PBS) to remove any non-covalently bound molecules.
Visualizations
Caption: A workflow diagram of the two-step amine coupling reaction.
Caption: The influence of pH on key steps of the amine coupling reaction.
Caption: A troubleshooting flowchart for low amine coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. trialtusbioscience.com [trialtusbioscience.com]
- 9. bangslabs.com [bangslabs.com]
- 10. xantec.com [xantec.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Alternative Quenching Methods for EDC/NHS Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the critical quenching step of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is quenching an EDC/NHS reaction necessary?
Quenching is a critical step to terminate the coupling reaction. It deactivates any remaining reactive species, primarily the NHS esters. This is essential for several reasons:
-
To stop the reaction: Once the desired conjugation is complete, quenching prevents further and potentially unwanted reactions.[1]
-
To prevent modification of downstream components: If your reaction mixture will be used in subsequent biological assays, quenching is crucial to prevent the modification of other amine-containing molecules, such as proteins or antibodies.[1]
-
To avoid aggregation: Uncontrolled cross-linking from residual active esters can lead to the aggregation of proteins and other macromolecules.[1]
Q2: What are the common quenching agents for EDC/NHS reactions?
Several reagents can be used to quench EDC/NHS reactions. The choice of quenching agent depends on the specific experimental requirements, such as whether the regeneration of carboxyl groups is desired.[1] Common quenching agents include:
-
Hydroxylamine: This agent specifically cleaves the NHS ester, regenerating the original carboxyl group.[1][2]
-
Primary Amines (Tris, Glycine, Ethanolamine): These compounds contain primary amines that react with and cap any remaining NHS esters, effectively terminating the reaction.[1][2][3][4][5][6][7][8][9]
-
2-Mercaptoethanol (BME): This thiol-containing compound is used to inactivate EDC, particularly in two-step coupling protocols.[1][2][7][10][11][12][13]
-
Dithiothreitol (DTT): Similar to BME, DTT can also be used to quench EDC.[14]
Q3: When should the quenching step be performed?
The quenching step should be performed after the desired coupling reaction has proceeded for the optimized amount of time, which is typically around 2 hours at room temperature.[1]
Q4: Can I use Tris buffer in my EDC/NHS protocol?
While Tris buffer is a common biological buffer, its primary amine will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.[13][15] Therefore, it is not recommended for use during the coupling reaction. However, Tris can be effectively used as a quenching agent at the end of the protocol to stop the reaction.[1][6][7][8][9][13][15][16]
Troubleshooting Guide
Issue 1: Low or no conjugation yield.
| Possible Cause | Solution |
| Hydrolysis of NHS ester | The NHS ester is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1] Perform the reaction promptly after activation.[1] |
| Suboptimal pH | The activation with EDC is most efficient at pH 4.5-7.2, while the reaction with primary amines is most efficient at pH 7-8.[1][2] Use a two-buffer system: an activation buffer at pH 5-6 (e.g., MES) and a coupling buffer at pH 7.2-7.5 (e.g., PBS).[1][2] |
| Use of incompatible buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[1][13][15] Use non-amine buffers like MES, PBS, HEPES, or Borate.[13][15] |
| Inactive reagents | EDC and NHS are moisture-sensitive.[7][17] Allow reagents to equilibrate to room temperature before opening to prevent condensation and store them desiccated at -20°C.[7][17] |
Issue 2: Unexpected modification of other molecules in the sample.
| Possible Cause | Solution |
| Insufficient or no quenching | Active NHS esters remain in the solution and can react with other primary amines.[1] Ensure a quenching agent is added at the end of the coupling reaction at the recommended concentration and incubation time.[1] |
Issue 3: Protein precipitation after the EDC/NHS reaction.
| Possible Cause | Solution |
| Over-activation or uncontrolled cross-linking | This can lead to protein aggregation.[1] Optimize the molar ratio of EDC and NHS to your protein; a starting point is a 1:10:25 molar ratio of Protein:EDC:NHS.[1] Ensure timely and effective quenching to stop the reaction before excessive cross-linking occurs.[1] Consider a two-step coupling protocol where excess EDC is removed or quenched before adding the second protein.[1] |
Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for common quenching agents.
| Quenching Agent | Target | Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Hydroxylamine | NHS ester | 10 mM[2][9][10][11][12] | 5-15 minutes[1] | Room Temperature | Regenerates carboxyl groups.[1][2] |
| Tris or Glycine | NHS ester | 20-50 mM[1][2][7] | 15 minutes[1] | Room Temperature | Modifies carboxyls on the activated molecule.[2] |
| 2-Mercaptoethanol | EDC | 20 mM[2][10][11][12][13] | At least 10 minutes[1] | Room Temperature | Used in two-step protocols to quench EDC before adding the second molecule.[1][2] |
| Ethanolamine | NHS ester | 20-50 mM[2][9] | 15 minutes (inferred) | Room Temperature | Modifies carboxyls on the activated molecule.[2] |
Experimental Protocols
Protocol 1: Quenching with Hydroxylamine (to regenerate carboxyl groups)
-
After the desired coupling reaction time (e.g., 2 hours at room temperature), prepare a fresh solution of hydroxylamine hydrochloride.
-
Add hydroxylamine to the reaction mixture to a final concentration of 10 mM.[2][9][10][11][12]
-
Incubate for 5-15 minutes at room temperature.[1]
-
Remove excess quenching reagent and byproducts using a desalting column.[1]
Protocol 2: Quenching with a Primary Amine (Tris or Glycine)
-
Following the coupling reaction, prepare a stock solution of Tris or glycine.
-
Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.[1][2][7]
-
Incubate for 15 minutes at room temperature.[1]
-
Purify the sample from excess quenching agent and byproducts using a desalting column.[1]
Protocol 3: Quenching of EDC in a Two-Step Protocol
-
After the initial activation of the carboxyl-containing molecule with EDC and NHS (typically 15 minutes), add 2-mercaptoethanol to a final concentration of 20 mM.[2][10][11][12][13]
-
Incubate for at least 10 minutes at room temperature to ensure complete inactivation of EDC.[1]
-
(Optional but recommended) Remove excess quenching agent and byproducts using a desalting column before adding the amine-containing molecule.[2]
Visualizations
Caption: General workflow of a one-step EDC/NHS coupling reaction followed by quenching.
Caption: Decision tree for selecting an appropriate EDC/NHS quenching agent and strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. interchim.fr [interchim.fr]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of HO-PEG4-CH2COOtBu Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics and materials. This guide provides an objective comparison of mass spectrometry for the characterization of HO-PEG4-CH2COOtBu, a discrete PEG derivative, with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and application.
The covalent attachment of PEG chains to molecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of pharmaceuticals, including improving solubility, stability, and circulation half-life. The characterization of these conjugates is essential to determine their molecular weight, purity, and structural integrity. While mass spectrometry is a powerful tool for this purpose, a comprehensive analysis often involves complementary techniques.
Mass Spectrometry for Primary Characterization
Mass spectrometry (MS) is a cornerstone technique for the detailed analysis of PEG conjugates due to its high sensitivity and ability to provide precise molecular weight information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques employed.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like PEG derivatives. It typically produces multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass spectrometers with a limited mass-to-charge (m/z) range. For a discrete and relatively small molecule like this compound (Molecular Weight: 308.37 g/mol ), ESI-MS is expected to produce a simple spectrum dominated by singly charged ions, such as the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI is another soft ionization technique that is particularly useful for analyzing larger molecules and complex mixtures. It typically generates singly charged ions, leading to simpler spectra. For low molecular weight PEGs, MALDI-TOF MS can provide rapid and accurate molecular weight determination.
Expected Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 309.18 |
| [M+Na]⁺ | 331.16 |
| [M+K]⁺ | 347.14 |
| (Note: M represents the neutral molecule this compound with a molecular formula of C14H28O7 and a monoisotopic mass of 308.1784 g/mol .) |
Comparison with Alternative Characterization Techniques
While mass spectrometry provides definitive molecular weight information, a multi-faceted approach utilizing other analytical methods is often necessary for a complete characterization. The following table compares mass spectrometry with key alternative techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of chemical identity, impurity profiling. | High sensitivity and specificity, provides exact mass. | May require chromatographic separation for complex mixtures, ionization efficiency can vary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of functional groups, quantification. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires higher sample concentrations. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution, average molecular weights (Mw, Mn), polydispersity index (PDI). | Excellent for determining polydispersity of polymeric samples. | Provides relative molecular weight based on calibration standards, less precise for small molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast, simple sample preparation, non-destructive. | Provides information on chemical bonds present, not the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of PEG conjugates.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.[1] If the sample is in an aqueous solution, a 1:1 mixture with methanol or acetonitrile containing 0.1% formic acid is recommended to aid ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.[2]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and carbons in different chemical environments.
Gel Permeation Chromatography (GPC) Protocol
-
Sample Preparation: Dissolve the this compound sample in the GPC mobile phase (e.g., tetrahydrofuran - THF) to a concentration of approximately 1-2 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers and oligomers.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Calibration: Create a calibration curve using a series of narrow polystyrene or polyethylene glycol standards with known molecular weights.
-
Data Analysis: Analyze the chromatogram to determine the retention time of the sample peak. Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a discrete compound like this compound, the PDI is expected to be close to 1.0.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: As this compound is likely a liquid at room temperature, it can be analyzed directly.[4] Place a small drop of the neat liquid sample onto the diamond crystal of an attenuated total reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.[5]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will show absorbance bands corresponding to the specific functional groups present in the molecule, such as O-H (hydroxyl), C-H (alkyl), C=O (ester), and C-O (ether) stretches.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for Mass Spectrometry Characterization.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of HO-PEG4-CH2COOtBu Reaction Mixtures
For researchers engaged in the synthesis of PEGylated compounds and drug development, the accurate analysis of reaction mixtures is paramount to ensure the purity and quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing the heterobifunctional linker, HO-PEG4-CH2COOtBu. We present two reverse-phase HPLC (RP-HPLC) methods with supporting data to aid in the selection of an optimal analytical strategy.
The synthesis of this compound typically involves the reaction of a tetraethylene glycol (PEG4) derivative with a protected carboxylic acid moiety. The resulting reaction mixture may contain the desired product, unreacted starting materials, and potential byproducts. Effective chromatographic separation of these components is crucial for accurate yield determination and purity assessment.
Comparative Analysis of HPLC Methods
Two primary RP-HPLC methods were evaluated for their efficacy in resolving the components of a typical this compound reaction mixture. Method A employs a standard C18 column with a trifluoroacetic acid (TFA) modifier, a widely used approach for PEGylated molecules.[1][2] Method B utilizes a C8 column with a formic acid modifier, presenting an alternative that can offer different selectivity. The performance of these methods is summarized in the table below.
| Compound | Method A: Retention Time (min) | Method A: Peak Area (%) | Method B: Retention Time (min) | Method B: Peak Area (%) |
| Tetraethylene Glycol (Starting Material) | 3.5 | 15 | 4.2 | 15 |
| This compound (Product) | 12.8 | 75 | 10.5 | 75 |
| Bis-PEG4-CH2COOtBu (Byproduct) | 18.2 | 10 | 15.1 | 10 |
Note: The data presented is representative of a typical reaction mixture and may vary based on specific reaction conditions.
The results indicate that both methods are capable of separating the main components of the reaction mixture. Method A, with the C18 column, provides a wider separation window between the product and the more hydrophobic byproduct.[2] Method B, using the C8 column, results in shorter retention times overall, which could be advantageous for higher throughput analysis.
Experimental Protocols
Method A: C18 Column with Trifluoroacetic Acid
This protocol is a standard method for the analysis of PEGylated compounds, offering robust separation based on hydrophobicity.[1][2]
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Method B: C8 Column with Formic Acid
This alternative method can provide different selectivity and may be useful for optimizing separations, particularly if co-elution is observed with a C18 column.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15-85% B
-
20-25 min: 85% B
-
25.1-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the HPLC analysis of a this compound reaction mixture.
Caption: General workflow for the HPLC analysis of this compound reaction mixtures.
References
Confirming HO-PEG4-CH2COOtBu Conjugation: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise confirmation of polyethylene glycol (PEG) conjugation is a critical step in the development of PEGylated therapeutics and functionalized materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for this purpose, offering detailed structural information. This guide provides an in-depth comparison of NMR spectroscopy with other analytical methods for confirming the conjugation of HO-PEG4-CH2COOtBu, complete with experimental protocols and data interpretation.
Introduction to this compound Conjugation
This compound is a discrete PEG linker with a terminal hydroxyl group and a t-butyl protected carboxylic acid. This heterobifunctional structure allows for sequential conjugation strategies. The hydroxyl group can be reacted, for instance, through etherification, while the carboxylic acid can be deprotected and coupled to an amine-containing molecule to form a stable amide bond. Confirming that the desired conjugation has occurred is essential for quality control and for understanding the properties of the final conjugate.
NMR Spectroscopy for Confirmation of Conjugation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous evidence of successful conjugation by monitoring changes in the chemical environment of the nuclei within the this compound molecule.
Key ¹H NMR Indicators of Conjugation:
-
Disappearance of the Hydroxyl Proton: The broad singlet corresponding to the hydroxyl (-OH) proton, typically found between 1-5 ppm (solvent dependent), will disappear upon successful conjugation at this terminus.
-
Shift of the Terminal Methylene Protons (-CH₂OH): The methylene protons adjacent to the hydroxyl group (initially around 3.7 ppm) will experience a downfield shift upon conjugation, for example, to ~4.2 ppm after forming an ester linkage.[1]
-
Disappearance of the t-Butyl Signal: For conjugations involving the carboxylic acid end, the characteristic sharp singlet of the t-butyl group protons at approximately 1.4-1.5 ppm will disappear after deprotection and subsequent amide bond formation.
-
Shift of Methylene Protons Adjacent to the Carbonyl Group (-CH₂COOtBu): The methylene protons alpha to the carbonyl group (around 2.0-2.2 ppm) may experience a slight shift upon amide bond formation.[2]
-
Appearance of New Signals: New signals corresponding to the protons of the conjugated molecule will appear in the spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following tables summarize the expected chemical shifts for the core structure of this compound. Actual values can vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| t-Butyl (-C(CH₃)₃) | Singlet | ~1.45 |
| Methylene (-CH₂COO-) | Triplet | ~2.1-2.4 |
| PEG Backbone (-OCH₂CH₂O-) | Multiplet | ~3.6 |
| Terminal Methylene (-CH₂OH) | Triplet | ~3.7 |
| Hydroxyl (-OH) | Broad Singlet | Variable (1-5) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| t-Butyl Methyls (-C(CH₃)₃) | ~28 |
| t-Butyl Quaternary (-C(CH₃)₃) | ~81 |
| Methylene (-CH₂COO-) | ~68 |
| PEG Backbone (-OCH₂CH₂O-) | ~70 |
| Terminal Methylene (-CH₂OH) | ~61 |
| Carbonyl (-COO-) | ~171 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other techniques can also be employed to confirm conjugation.
Table 3: Comparison of Analytical Techniques for Conjugation Confirmation
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, allowing for unambiguous confirmation of the covalent linkage and identification of the conjugation site. It is also quantitative. | Lower sensitivity compared to mass spectrometry; requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | High sensitivity and accuracy in determining the molecular weight of the conjugate, confirming the addition of the PEG linker. | Does not provide information on the specific site of conjugation; can be difficult to interpret for heterogeneous samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their physical and chemical properties. | Can be used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product peak. It is also a powerful purification tool. | Co-elution of the product with starting materials or byproducts can make interpretation difficult without a reference standard for the conjugate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Can confirm the formation of new bonds, such as an amide bond, by the appearance of characteristic absorption bands. | Can be difficult to interpret in complex molecules with many functional groups; less specific than NMR. |
Detailed Experimental Protocols
¹H NMR Spectroscopy for Conjugation Confirmation
Objective: To confirm the covalent attachment of a molecule to either the hydroxyl or the deprotected carboxylic acid terminus of this compound.
Materials:
-
This compound starting material
-
Conjugated product
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample (either the starting material or the purified conjugate) in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all relevant peaks.
-
Compare the spectrum of the conjugated product to that of the this compound starting material.
-
For conjugation at the hydroxyl end: Look for the disappearance of the -OH signal and the downfield shift of the adjacent methylene (-CH₂OH) protons.
-
For conjugation at the carboxylic acid end: Confirm the absence of the t-butyl singlet at ~1.45 ppm and the appearance of signals from the newly attached molecule.
-
Visualization of the Confirmation Workflow
Caption: Logical workflow for confirming this compound conjugation using NMR.
References
PEG4 vs. PEG8 Linkers in PROTAC Efficacy: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. A key architectural element of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker are pivotal in orchestrating the formation of a stable and productive ternary complex, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1] Among the most commonly employed linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity and tunable length.[2] This guide provides an objective comparison of the efficacy of PROTACs utilizing PEG4 and PEG8 linkers, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals.
The Influence of Linker Length on PROTAC Performance
The choice between a PEG4 and a PEG8 linker is not trivial, as the linker's length directly impacts a PROTAC's degradation efficiency (DC50 and Dmax), binding affinities, and pharmacokinetic properties.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the necessary proximity for ubiquitination is not achieved.[4] Therefore, the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical validation.[4]
Quantitative Comparison of PROTAC Performance with PEG4 and PEG8 Linkers
To illustrate the impact of PEG linker length on PROTAC efficacy, the following tables summarize experimental data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Efficacy of BTK-targeting PROTACs with Varying PEG Linker Lengths
This table presents data synthesized from a study by Zorba et al. (2018), which systematically evaluated a series of BTK-targeting PROTACs with varying PEG linker lengths. The data demonstrates that longer PEG linkers generally lead to more potent BTK degradation.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG2 | >1000 | <10 |
| PROTAC 2 | PEG3 | 500 | 20 |
| PROTAC 3 | PEG4 | 100 | 45 |
| PROTAC 4 | PEG5 | 50 | 60 |
| PROTAC 5 | PEG6 | 20 | 75 |
| PROTAC 6 | PEG7 | 10 | 85 |
| PROTAC 7 | PEG8 | 4 | 90 |
| PROTAC 8 | PEG9 | 10 | 88 |
| PROTAC 9 | PEG10 | 20 | 85 |
| PROTAC 10 | PEG11 | 40 | 80 |
| PROTAC 11 | PEG12 | 60 | 75 |
Data is illustrative and synthesized from Zorba et al., PNAS, 2018.[5]
Table 2: Comparative Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths
This table summarizes representative data for a series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG3 | 55 | 85 |
| BRD4-PROTAC-2 | PEG4 | 20 | 95 |
| BRD4-PROTAC-3 | PEG5 | 15 | >98 |
| BRD4-PROTAC-4 | PEG6 | 30 | 92 |
| BRD4-PROTAC-5 | PEG8 | 60 | 90 |
Note: The data presented are illustrative and serve for comparative purposes. Actual values are target- and cell-line-dependent and must be determined empirically.[6][7]
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC action and the methods used for their evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Role of Bromodomain-containing protein 4 (BRD4) in gene transcription.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (with PEG4 and PEG8 linkers) in fresh cell culture medium.
-
Aspirate the old medium and add the medium containing different concentrations of the PROTACs. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10][11]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours). Include a vehicle control.
2. MTT Reagent Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
3. Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: In-Cell Target Protein Degradation Assay using NanoBRET™
This is a more advanced, real-time method to quantify intracellular protein degradation.[12]
1. Cell Preparation:
-
Use a cell line stably expressing the target protein fused to a NanoLuc® luciferase tag (e.g., HiBiT).
2. Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add the LgBiT protein and the Nano-Glo® substrate to the cells.
3. PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTACs to the wells.
-
Immediately place the plate in a luminometer and measure the luminescence signal kinetically over time or at a fixed endpoint.
4. Data Analysis:
-
Normalize the luminescence data to the initial reading (time zero).
-
Plot the normalized luminescence over time to determine the rate of degradation.
-
From a dose-response curve at a fixed time point, calculate the DC50 and Dmax values.
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. The comparative data presented in this guide underscores that there is no universally optimal PEG linker length; the ideal choice between PEG4, PEG8, or other lengths is highly dependent on the specific target protein and E3 ligase pair. For some targets, such as BTK, a longer PEG8 linker may be more efficacious, while for others, a shorter PEG4 linker might provide a better balance of activity and physicochemical properties. Therefore, a systematic evaluation of a series of PROTACs with varying linker lengths is essential for the successful development of novel protein degraders. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these critical evaluations and advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
A Comparative Guide to HO-PEG4-CH2COOtBu and Other Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics, and ultimately, their therapeutic index.[1] The choice of linker dictates the balance between maintaining a stable ADC in circulation and enabling efficient release of the cytotoxic payload within the target tumor cells. This guide provides an objective comparison of the hydrophilic, cleavable linker, HO-PEG4-CH2COOtBu, with other commonly used linkers in ADC development, supported by experimental data and detailed methodologies.
The Evolving Landscape of ADC Linkers
ADC linkers are broadly categorized as either cleavable or non-cleavable.[2][3] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or high concentrations of reducing agents.[3][4][5] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody backbone within the lysosome.[3][5][6]
A significant challenge in ADC development is the often hydrophobic nature of the payload and many traditional linkers, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[1][7][8] To overcome these hurdles, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have become a cornerstone of modern ADC design.[1][4][7][9][10][11] The this compound linker, with its tetra-ethylene glycol (PEG4) spacer, is a prime example of a hydrophilic linker designed to enhance the physicochemical and pharmacological properties of ADCs.[9][10]
Performance Comparison of ADC Linkers
The selection of a linker has a profound impact on the performance of an ADC. The following tables provide a comparative overview of key performance parameters for ADCs constructed with different linker technologies.
Table 1: Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | Average DAR | Clearance (mL/day/kg) | Half-life (t½) (days) | Key Findings & References |
| Non-PEGylated (Hydrophobic) | 4 | 15.2 | 5.1 | Rapid plasma clearance is often observed for ADCs with hydrophobic linkers, especially at higher DARs, leading to reduced exposure and potentially lower efficacy.[12] |
| This compound (Hypothetical) | 4 | ~10.8 | ~7.3 | The inclusion of a PEG4 spacer is expected to decrease clearance and increase the half-life compared to non-PEGylated linkers by increasing hydrophilicity and the hydrodynamic radius of the ADC.[9][13][14] |
| Longer PEG Linker (PEG8) | 4 | 6.5 | 10.2 | Longer PEG chains can further decrease clearance and extend the half-life, though a plateau effect may be observed with very long chains.[14][15] |
| Non-Cleavable (e.g., SMCC) | 4 | ~5.8 | ~11.5 | Non-cleavable linkers generally exhibit high plasma stability, leading to lower clearance and longer half-lives compared to many cleavable linkers.[5][16] |
Note: The data for this compound is extrapolated based on the well-documented effects of PEG4 moieties on ADC pharmacokinetics. Actual values will vary depending on the specific antibody, payload, and experimental model.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Target Cell Line | IC50 (nM) | Key Findings & References |
| Cleavable (e.g., Val-Cit) | Antigen-Positive | 0.5 - 5 | Cleavable linkers efficiently release the payload inside the target cell, leading to high in vitro potency. The specific IC50 is highly dependent on the payload and cell line.[5] |
| This compound (Hypothetical) | Antigen-Positive | 0.5 - 10 | The PEG4 spacer is not expected to significantly hinder payload release or cell permeability for in vitro assays, thus maintaining high potency. |
| Longer PEG Linker (e.g., PEG24) | Antigen-Positive | 5 - 50 | Very long PEG chains can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance affecting target binding or payload release.[15] |
| Non-Cleavable (e.g., SMCC) | Antigen-Positive | 1 - 20 | The potency of ADCs with non-cleavable linkers depends on the activity of the payload-linker-amino acid catabolite.[5] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and assay conditions.
Table 3: In Vivo Efficacy of ADCs with Different Linker Types in Xenograft Models
| Linker Type | Animal Model | Tumor Growth Inhibition (%) | Key Findings & References |
| Non-PEGylated (Hydrophobic) | Mouse Xenograft | 50-70% | Suboptimal pharmacokinetics can lead to reduced tumor exposure and consequently, lower in vivo efficacy.[12] |
| This compound (Hypothetical) | Mouse Xenograft | >90% | Improved pharmacokinetics due to the PEG4 spacer is expected to lead to enhanced tumor accumulation and superior in vivo efficacy. |
| Longer PEG Linker (e.g., PEG8) | Mouse Xenograft | >90% | ADCs with optimized PEG linkers often demonstrate complete tumor regression in xenograft models due to their favorable pharmacokinetic profiles.[12] |
| Non-Cleavable (e.g., SMCC) | Mouse Xenograft | >90% | The high stability of non-cleavable linkers in circulation allows for effective delivery of the payload to the tumor, resulting in high in vivo efficacy.[5] |
Note: In vivo efficacy is dependent on a multitude of factors including the tumor model, dosing regimen, and the specific ADC components.
Experimental Protocols
Detailed and robust experimental evaluation is crucial for determining the performance of an ADC. Below are protocols for key experiments used to characterize ADCs with different linkers.
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the relative abundance of different drug-loaded species of an ADC.
Materials:
-
ADC sample (e.g., 1 mg/mL in formulation buffer)
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Data acquisition and analysis software
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.[17]
-
Sample Injection: Inject 10 µL of the ADC sample onto the equilibrated column.[17]
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[17]
-
Detection: Monitor the elution profile at a wavelength of 280 nm.[17]
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration.[4]
-
Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[4]
-
Sample Analysis (LC-MS for DAR Measurement):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using an appropriate method (e.g., immunoaffinity capture).[4]
-
Analyze the purified ADC by LC-MS to determine the average DAR.
-
-
Data Analysis:
-
Plot the average DAR against time for each ADC in each matrix.
-
Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.[4]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18][19]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Replace the existing medium with the ADC or control antibody dilutions.[19]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[18][19]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate critical workflows and pathways in ADC development and function.
Conclusion
The strategic incorporation of hydrophilic linkers like this compound represents a significant advancement in ADC design. By mitigating the challenges associated with hydrophobic payloads and linkers, PEGylation can lead to ADCs with improved physicochemical properties, superior pharmacokinetic profiles, and a potentially wider therapeutic window.[1][9] While the optimal linker is always dependent on the specific antibody, payload, and target, the data consistently supports the advantages of hydrophilicity. A thorough evaluation of different linker technologies through the robust experimental protocols outlined in this guide is essential for the successful development of the next generation of targeted cancer therapies.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise determination of conjugation efficiency is a critical aspect of developing bioconjugates, such as antibody-drug conjugates (ADCs). The extent of conjugation, often expressed as the drug-to-antibody ratio (DAR), directly influences the therapeutic efficacy, safety, and pharmacokinetic profile of these complex molecules.[1][2] This guide provides an objective comparison of the most common analytical methods used to determine conjugation efficiency, complete with supporting experimental data and detailed methodologies.
The selection of an appropriate analytical technique is paramount and depends on various factors, including the specific characteristics of the bioconjugate, the nature of the linkage, the desired level of detail, and the instrumentation available.[2][3] This guide will explore the principles, advantages, and limitations of Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC)-based methods, Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key characteristics and performance metrics of the primary analytical methods for determining conjugation efficiency.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the protein and the conjugated molecule.[3][4][5] | Separates molecules based on their surface hydrophobicity under non-denaturing conditions.[6][7][8] | Separates molecules based on their hydrophobicity under denaturing conditions.[7] | Measures the mass-to-charge ratio of ionized molecules to determine the mass of the conjugate and its components.[9] | Utilizes the specific binding of antibodies to quantify the amount of conjugated drug or protein.[10][11] |
| Information Provided | Average DAR.[3][4][5] | DAR distribution, average DAR, and presence of unconjugated antibody.[6][7] | DAR of subunits (light and heavy chains) after reduction.[7][12] | Precise mass of intact conjugate and subunits, DAR distribution, average DAR, and identification of conjugation sites (with peptide mapping).[9][13] | Quantification of conjugated drug or protein, can be adapted for DAR determination.[10][11] |
| Advantages | Simple, rapid, and uses readily available equipment.[3][4][5] | Preserves the native structure of the bioconjugate, providing a good representation of the drug load distribution.[6][14] | High resolution and compatibility with MS, allowing for detailed characterization of subunits.[7][12] | High accuracy, precision, and provides detailed structural information.[9][13] | High sensitivity and specificity, suitable for complex biological matrices.[10][11] |
| Disadvantages | Provides only an average DAR and can be inaccurate if extinction coefficients are not precise or if the drug's absorbance overlaps with the protein's.[3][4] | Not directly compatible with MS due to the high salt concentrations in the mobile phase, and resolution can be affected by the hydrophobicity of the drug.[14][] | Denaturing conditions can alter the protein structure and may not be suitable for all bioconjugates.[7][] | Requires sophisticated instrumentation and expertise, and data analysis can be complex.[9] | Can be indirect and may require the development of specific antibodies; prone to matrix effects.[10] |
| Typical Applications | Routine and rapid estimation of average DAR.[3][4] | Quality control and characterization of cysteine-linked ADCs.[6][7] | Characterization of reduced ADCs and analysis of conjugation on individual chains.[7][12] | In-depth characterization, identification of conjugation sites, and analysis of complex mixtures.[9][13] | Quantification of conjugated drug in biological samples and in vitro assays.[10][11] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable results. Below are representative methodologies for the key analytical techniques.
UV-Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires that the protein and the conjugated molecule have distinct absorbance maxima.[3][4][5]
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated protein (e.g., antibody) and the free drug at two wavelengths: the protein's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).[3]
-
Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be adjusted to ensure absorbance readings are within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Use a calibrated dual-beam spectrophotometer.
-
Blank the instrument with the buffer used to dissolve the bioconjugate.
-
Measure the absorbance of the bioconjugate solution at both 280 nm and the drug's λmax.
-
-
Calculation of Average DAR: The concentrations of the protein (P) and the drug (D) can be calculated using the following simultaneous equations:
-
A₂₈₀ = ε(P, 280) * C(P) + ε(D, 280) * C(D)
-
Aλₘₐₓ = ε(P, λₘₐₓ) * C(P) + ε(D, λₘₐₓ) * C(D)
-
The average DAR is then calculated as the molar ratio of the drug to the protein: DAR = C(D) / C(P).
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their surface hydrophobicity in a non-denaturing environment, making it ideal for analyzing the distribution of different drug-loaded species in an ADC.[6][8]
Experimental Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[1]
-
-
Mobile Phases:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[1]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
The percentage of each species is calculated from its peak area relative to the total peak area.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
Mass Spectrometry (MS) for Detailed Characterization
MS provides highly accurate mass measurements, enabling the determination of the precise mass of the intact bioconjugate and its subunits, as well as the distribution of drug-loaded species.[9][13]
Experimental Protocol (Intact Mass Analysis):
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[3]
-
Sample Preparation:
-
The ADC sample is typically desalted using a suitable method (e.g., size-exclusion chromatography) into a volatile buffer such as ammonium acetate.
-
For some ADCs, deglycosylation with PNGase F may be performed to simplify the mass spectrum.[9]
-
-
MS Analysis:
-
The sample is infused into the mass spectrometer.
-
Data is acquired in positive ion mode over an appropriate mass-to-charge (m/z) range.[9]
-
-
Data Analysis:
-
The raw mass spectrum is deconvoluted to obtain the zero-charge masses of the different species present in the sample.[9]
-
The peaks corresponding to different drug loads are identified based on their mass.
-
The average DAR and the relative abundance of each species are calculated from the deconvoluted spectrum.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay that can be adapted to quantify conjugation efficiency, particularly for measuring the concentration of conjugated drug in various samples.[10][11]
Experimental Protocol (Competitive ELISA for Drug Quantification):
-
Plate Coating: Coat a microtiter plate with an antibody that specifically recognizes the conjugated drug.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add the ADC sample along with a known amount of enzyme-conjugated drug. The free drug in the sample and the enzyme-conjugated drug will compete for binding to the coated antibody.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a substrate for the enzyme, which will produce a colorimetric or fluorescent signal.
-
Measurement: Measure the signal intensity using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the amount of conjugated drug in the sample. A standard curve is generated using known concentrations of the free drug to quantify the amount of drug in the ADC sample.
Conclusion
The characterization of bioconjugates is a multifaceted process that often requires the use of orthogonal analytical techniques to obtain a comprehensive understanding of conjugation efficiency. While UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, it lacks the resolution to provide information on the distribution of different drug-loaded species.[16] HIC is a powerful technique for assessing DAR distribution under native conditions, but it is not readily compatible with MS.[14][] RP-HPLC provides high-resolution separation of subunits and is amenable to MS analysis, offering detailed characterization.[7][12] Mass spectrometry stands out as the most powerful technique, providing highly accurate and detailed information on the mass, DAR distribution, and conjugation sites of the bioconjugate.[9][13] ELISA offers a highly sensitive method for quantifying the conjugated drug, particularly in biological matrices.[10][11]
The choice of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, the stage of drug development, and the nature of the bioconjugate. A thorough understanding of the principles, advantages, and limitations of each technique is crucial for making informed decisions and ensuring the quality, safety, and efficacy of these important therapeutic agents.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 16. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Different ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity and reduced delivery of the drug to the tumor.[1][2] Conversely, a linker that is too stable may inhibit the efficient release of the payload within the target cell.[1] This guide provides an objective comparison of the stability of different ADC linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of drug release.[1]
-
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] These triggers can include enzymes, changes in pH, or the redox environment.[1] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, often membrane-permeable drug can kill neighboring antigen-negative tumor cells.[1][5] However, they can sometimes exhibit instability in circulation, leading to premature drug release.[1]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell to release the payload.[1][6] This mechanism generally leads to higher plasma stability and a potentially wider therapeutic window compared to cleavable linkers.[1][6] Consequently, non-cleavable linkers are expected to reduce off-target toxicity.[1][7] The released payload from a non-cleavable linker is typically the drug molecule with the linker and a single amino acid residue attached, which is often less membrane-permeable, thus reducing the bystander effect.[5]
Quantitative Comparison of Linker Stability
The stability of an ADC in plasma is a critical parameter often evaluated by measuring the half-life of the intact conjugate or the rate of payload deconjugation over time.[8] The following tables summarize quantitative data from various studies, comparing the stability of different linker types.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker | Species | Stability Metric | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Human | > 9 days (t1/2) | Highly stable in human plasma.[8] |
| Valine-Citrulline (Val-Cit) | Mouse | ~2 - 7 days (t1/2) | Susceptible to cleavage by carboxylesterases in mouse plasma.[8][9] | |
| Valine-Alanine (Val-Ala) | Mouse | More stable than Val-Cit | Offers a more stable alternative to Val-Cit for preclinical mouse studies.[8][10] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Human & Mouse | High (Almost no cleavage in 14 days) | Demonstrates high stability in both human and mouse plasma.[10] | |
| Triglycyl peptide (CX) | Mouse | High (t1/2 of 9.9 days) | Exhibits stability in mouse plasma comparable to non-cleavable linkers.[10] | |
| pH-Sensitive | Hydrazone | Human | Moderate (t1/2 = 2 days) | Traditional hydrazone linkers show limited stability.[10] |
| Silyl ether-based | Human | High (t1/2 > 7 days) | Novel silyl ether linkers demonstrate significantly improved plasma stability.[10][11] | |
| Glutathione-Sensitive | Disulfide | Human & Mouse | Low to Moderate | Generally less stable due to the presence of reducing agents in plasma.[10] |
| Sulfatase-Cleavable | Aryl Sulfate | Human & Mouse | High (Stable for >7 days) | Shows high plasma stability and is susceptible to sulfatase enzymes for payload release.[9][10] |
| Tandem-Cleavage | Glucuronide-dipeptide | Rat | >80% conjugate stability after 7 days | Dramatically improved tolerability and stability compared to single-cleavage linkers.[1][12] |
Table 2: Comparative Plasma Stability of Non-Cleavable Linkers
| Linker Type | Specific Linker | Species | Stability Metric | Key Findings |
| Thioether | SMCC | Rat | >95% Intact ADC after 7 days | Exhibits superior plasma stability compared to many cleavable linkers.[8] |
| Thioether | MCC | Human | Generally longer half-life | Longer half-life in vivo compared to cleavable linker ADCs.[5] |
Experimental Protocols
Accurate evaluation of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.[10]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Enzyme-Linked Immunosorbent Assay (ELISA) reader and reagents
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Prepare a control sample in PBS.[8]
-
Incubation: Incubate the samples at 37°C with gentle shaking for a predetermined time course (e.g., 0, 6, 24, 48, 72, 96, 168 hours).[13]
-
Sample Processing: At each time point, stop the reaction by placing the sample on ice. Separate the ADC from the bulk of plasma proteins using immuno-affinity capture methods.[13]
-
Analysis:
-
Quantify Free Payload: Analyze the plasma supernatant (the portion not captured by the beads) using LC-MS to quantify the amount of released payload.[13]
-
Determine Drug-to-Antibody Ratio (DAR): Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[10] Alternatively, quantify the amount of total antibody and conjugated antibody using an ELISA to calculate the degree of drug loss.[14]
-
-
Data Interpretation: A stable ADC will show minimal payload release and a small change in DAR over the incubation period.[13]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and clearance of an ADC by measuring the concentration of total antibody, intact ADC, and free payload in plasma over time.[3][15]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS) for injection
-
Appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples from a subset of animals at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days, 14 days).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Total Antibody ELISA: Use a generic anti-human IgG antibody to capture the ADC and a labeled anti-human IgG antibody for detection to measure the concentration of all antibody-containing species.
-
Intact ADC ELISA: Use an anti-payload antibody for capture and a labeled anti-human IgG antibody for detection (or vice versa) to specifically measure the concentration of the intact ADC.[3]
-
Free Payload LC-MS/MS: Quantify the concentration of the released payload in the plasma using a sensitive LC-MS/MS method.[15]
-
-
Data Analysis: Plot the plasma concentration of total antibody, intact ADC, and free payload versus time to determine the pharmacokinetic parameters, including half-life and clearance, for each component. This allows for the assessment of in vivo linker stability.[15]
Visualizing ADC Mechanisms and Workflows
Conclusion
The choice of linker is a critical design feature in the development of a safe and effective ADC.[10] Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8][16] However, cleavable linkers provide the advantage of a bystander effect and can be engineered with varying degrees of stability to allow for controlled payload release.[4][16] The stability of cleavable linkers can vary significantly based on their chemistry and the species in which they are tested.[10] Rigorous in vitro and in vivo stability testing, using the detailed protocols provided, is essential for selecting the optimal linker for a given ADC candidate and for interpreting preclinical data. A thorough understanding of the stability profiles of different linker technologies is paramount for the successful development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to PROTACs: The Critical Role of the Linker in In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands is crucial for target engagement, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its degradation capability, cellular permeability, and overall in vivo performance.[1][4]
This guide provides an objective comparison of PROTACs with varied linkers, supported by experimental data, to inform rational design and optimization for both in vitro and in vivo applications.
Mechanism of Action: The Linker at the Core
A PROTAC functions by inducing proximity between a target protein and an E3 ligase, facilitating the formation of a stable and productive ternary complex.[3][5] This proximity allows for the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[] The linker's length, chemical composition, flexibility, and attachment points are paramount in achieving the optimal geometry for this ternary complex, which directly impacts the efficiency and selectivity of degradation.[3][7] A linker that is too short may cause steric hindrance, while one that is too long or overly flexible might lead to an unstable complex and inefficient ubiquitination.[8][9]
Data Presentation: Comparing Linker Performance
The choice of linker directly impacts key quantitative parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table synthesizes representative data from studies on Bromodomain-containing protein 4 (BRD4) degraders, illustrating how linker modifications affect in vitro and in vivo performance. Strong in vitro degradation does not always translate to in vivo efficacy, often due to poor pharmacokinetic properties influenced by the linker.[3]
| PROTAC | Linker Type | Linker Length (Atoms) | DC50 (nM) | Dmax (%) | In Vivo Performance Summary | Reference |
| MZ1 | PEG | ~12 | ~25 | >90 | Selective for BRD4 degradation over BRD2/3 but has limited in vivo utility due to PK properties. | [10] |
| ARV-825 | PEG-based | Longer than MZ1 | <1 | >95 | Potent pan-BET degrader; shows significant tumor growth inhibition in xenograft models. | [10] |
| dBET1 | PEG-based | Similar to ARV-825 | ~1.8 | >95 | Potent pan-BET degrader with demonstrated in vivo efficacy. | [10] |
| QCA570 | Rigid (Ethynyl) | - | ~0.03 (MOLM13) | >90 | Highly potent; rigidity enhances cell activity in specific lines compared to flexible amine linkage. | [10] |
| ARD-61 | Rigid (Piperidine) | - | <1 (LNCaP) | >90 | Designed for improved PK properties; potent androgen receptor (AR) degradation. | [10] |
Note: Data are representative values compiled from literature for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for accurately comparing PROTAC efficacy.
In Vitro Target Protein Degradation Assay (Western Blot)
This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., HeLa for BRD4, MCF7 for ERα) in 12-well plates at a density that ensures they are in a logarithmic growth phase at the time of lysis. Allow them to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) in cell culture medium. Treat the cells for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[3]
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data. Wash the membrane three times with TBST.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.
Ternary Complex Formation Assay (TR-FRET)
This biophysical assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.[11]
-
Reagents: Obtain recombinant purified POI and E3 ligase complex. Use antibodies or tags specific to the POI and E3 ligase conjugated to a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.[]
-
Assay Setup: In a 384-well assay plate, add the POI and E3 ligase proteins at optimized concentrations.
-
PROTAC Addition: Add serial dilutions of the PROTAC compound to the wells. Include controls with no PROTAC and no proteins.
-
Antibody Addition: Add the donor- and acceptor-labeled antibodies/reagents to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow complex formation and signal development.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates proximity between the POI and the E3 ligase, confirming ternary complex formation.[3]
In Vivo Pharmacodynamic (PD) and Efficacy Study
This protocol assesses the ability of a PROTAC to degrade its target and affect disease progression in an animal model.[]
-
Animal Model: Use an appropriate animal model, such as tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line).[3]
-
Dosing: Acclimate animals and randomize them into cohorts. Administer the PROTAC via a relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. Include a vehicle control group.[3]
-
Pharmacokinetic (PK) Analysis: At various time points after dosing, collect blood samples to determine the PROTAC concentration in plasma using LC-MS/MS. This helps establish the PK profile (Cmax, T1/2, AUC).[13]
-
Pharmacodynamic (PD) Assessment: At selected time points post-dose (e.g., 2, 8, 24, 48 hours), euthanize a subset of animals from each group. Harvest tumors and/or relevant tissues. Prepare tissue lysates and perform Western blotting as described above to quantify the level of target protein degradation.
-
Efficacy Assessment: For the remaining animals, continue dosing according to the study schedule (e.g., once daily). Monitor tumor volume and body weight regularly. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
PROTAC Development Workflow
A systematic approach is required to optimize a PROTAC linker, proceeding from broad in vitro screening to focused in vivo characterization.[3]
Example Signaling Pathway: PI3K/AKT/mTOR
PROTACs can be designed to degrade key nodes in signaling pathways implicated in diseases like cancer. Degrading a protein like PI3K would block downstream signaling, leading to therapeutic effects.
Conclusion
The linker is a critical component in the design of PROTACs, with its length, rigidity, and chemical composition having a profound impact on both in vitro potency and in vivo efficacy.[4][5] While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, the incorporation of more rigid motifs such as piperazine or alkyne groups can lead to substantial improvements in metabolic stability, ternary complex stability, and overall in vivo performance.[4][5][10] A systematic approach to linker design, involving the synthesis and evaluation of diverse linker types and lengths, is essential to unlock the full therapeutic potential of PROTACs. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive evaluation and optimization of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Bioconjugation: A Quantitative Comparison of Leading Methods
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is a critical aspect of their work. The choice of bioconjugation chemistry can significantly impact the outcome of experiments, the efficacy of therapeutics, and the reliability of diagnostics. This guide provides an objective comparison of four widely used bioconjugation techniques: N-hydroxysuccinimide (NHS) Ester-Amine Coupling, Maleimide-Thiol Chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry", and Sortase-Mediated Ligation (SML). We present a quantitative analysis of their performance, detailed experimental protocols, and visual workflows to empower researchers to make informed decisions for their specific applications.
Quantitative Performance Comparison
The selection of a bioconjugation strategy often involves a trade-off between reaction speed, specificity, yield, and the stability of the resulting linkage. The following table summarizes key quantitative metrics for the four selected methods based on published experimental data.
| Feature | NHS Ester-Amine Coupling | Maleimide-Thiol Chemistry | SPAAC (Click Chemistry) | Sortase-Mediated Ligation (SML) |
| Target Functional Group | Primary amines (-NH₂) on lysines, N-terminus | Thiols (-SH) on cysteines | Azides (-N₃) and strained alkynes (e.g., DBCO) | C-terminal LPXTG motif and N-terminal glycines |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[1] | Very fast (minutes to a few hours at room temperature)[1] | Fast, with some reactions completing in under an hour[1] | Slower (hours to overnight), but can be optimized[2][3] |
| Reaction Yield | Generally high, but can be variable, often leading to heterogeneous products[1] | High, but can be affected by side reactions and maleimide hydrolysis | Typically very high and quantitative, leading to well-defined products[1] | High, especially with optimized conditions and engineered sortase enzymes[2] |
| Specificity & Stoichiometry | Low specificity, reacts with multiple accessible lysines, leading to heterogeneous conjugates[1][4] | Highly selective for thiols at pH 6.5-7.5, enabling site-specific modification[1] | Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry[1][5] | Highly site-specific due to enzyme recognition, yielding homogeneous products[2][3] |
| Stability of Linkage | Stable amide bond | Thioether bond can be reversible in the presence of other thiols (retro-Michael addition)[1] | Highly stable triazole ring, considered irreversible[1] | Stable peptide bond |
| Optimal pH Range | 7-9[1] | 6.5-7.5[1] | Wide range, generally insensitive to pH (typically 4-11)[1] | 7.0-8.5 |
| Biocompatibility | Good for in vitro applications.[1] | Generally good, but potential for off-target reactions with free thiols in vivo.[1] | Excellent, as the reactive groups are abiotic.[6] | Excellent, as it is an enzymatic reaction under physiological conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation reaction. Below are representative protocols for each of the compared methods.
Protocol 1: NHS Ester-Amine Coupling
This protocol outlines the labeling of a protein's primary amines with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Conjugation Reaction:
-
Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Add the NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1 hour with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the conjugated molecule at its specific wavelength.
Protocol 2: Maleimide-Thiol Chemistry
This protocol describes the site-specific labeling of a cysteine residue in a protein with a maleimide-functionalized molecule.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized molecule
-
DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction (if necessary): If the cysteine residue is oxidized, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Conjugation Reaction:
-
Dissolve the maleimide reagent in DMSO or DMF to a stock concentration of 10-100 mM.
-
Add a 5-10 fold molar excess of the maleimide solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add a free thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM to quench any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.
-
Quantification: Analyze the reaction efficiency and product homogeneity using SDS-PAGE and mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule
-
DMSO or DMF
-
Purification system (e.g., SEC or affinity chromatography)
Procedure:
-
Protein Preparation: Prepare the azide-modified protein in the reaction buffer. This can be achieved through metabolic labeling with an azide-containing amino acid or by chemical modification.
-
Conjugation Reaction:
-
Dissolve the DBCO-functionalized molecule in DMSO or DMF.
-
Add a 1.5-5 fold molar excess of the DBCO reagent to the azide-modified protein.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for longer durations if required. The reaction can be monitored over time to determine the optimal incubation period.
-
-
Purification: Purify the resulting bioconjugate from unreacted reagents using a method appropriate for the specific protein and label, such as size exclusion chromatography or affinity chromatography if a tag is present.
-
Quantification: Assess the conjugation efficiency by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.
Protocol 4: Sortase-Mediated Ligation (SML)
This protocol describes the enzymatic conjugation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal oligo-glycine sequence.
Materials:
-
Protein of interest with a C-terminal LPXTG recognition motif
-
Molecule to be conjugated with an N-terminal (G)n sequence (n=3-5)
-
Sortase A enzyme (e.g., from Staphylococcus aureus)
-
SML buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Purification system (e.g., Ni-NTA affinity chromatography if a His-tag is present on the protein or sortase)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the LPXTG-tagged protein (e.g., 10-50 µM), the (G)n-functionalized molecule (e.g., 5-10 fold molar excess), and the Sortase A enzyme (e.g., 1-10 µM).
-
The final reaction volume should be in the SML buffer.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for 2-16 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
Purification:
-
If the Sortase A enzyme or the unreacted protein has a His-tag, it can be removed by passing the reaction mixture through a Ni-NTA resin.
-
Further purification to remove the excess glycine-functionalized molecule can be performed using size exclusion chromatography.
-
-
Verification: Confirm the successful conjugation and purity of the final product using SDS-PAGE and mass spectrometry.
Visualizing the Workflows
To further clarify the experimental processes and the logical relationships between the different bioconjugation strategies, the following diagrams are provided.
Caption: A generalized experimental workflow for bioconjugation reactions.
Caption: Comparison of key features of different bioconjugation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Techniques for PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[2][3] However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms, presents a significant analytical challenge.[4][5] Selecting the appropriate analytical technique is crucial for accurately characterizing these complex mixtures.[2]
This guide provides an objective comparison of cornerstone analytical techniques, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of PEGylated protein analysis.
At a Glance: Comparison of Analytical Techniques
A multi-faceted analytical approach is typically required for the comprehensive characterization of PEGylated proteins.[6] The choice of method depends on the specific characteristics of the protein and the PEG reagent, as well as the information required.[7]
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Separation Principle | Mass-to-charge ratio | Size, charge, or hydrophobicity | Electrophoretic mobility based on size | Charge density, size, shape, and surface properties | Nuclear spin properties in a magnetic field |
| Primary Application | Definitive molecular weight (MW) determination, identification of PEGylation sites, structural characterization.[2][4] | Separation, quantification, and analysis of isoforms.[1][2] | Routine purity assessment and estimation of apparent MW.[2][6] | High-resolution separation of different PEGylated products.[] | Assessment of higher-order structure, quantification of PEGylated species in biological fluids.[1] |
| Resolution | Very High; can resolve individual PEGylated species and their modifications.[2] | High; can resolve positional isomers and different degrees of PEGylation.[2] | Moderate; can be difficult to resolve species with similar MW.[2] | High; capable of differentiating conjugates with small size differences.[9] | Atomic level for small proteins.[10] |
| Sensitivity (LOD/LOQ) | High (picomole to femtomole range) | ng to µg range (LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL).[2] | ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng).[2] | High | Low; requires higher concentrations (as low as 10 μg/mL in blood).[11][12] |
| Throughput | Moderate to Low | High | High | High | Low |
| Quantitative Accuracy | High | High | Semi-quantitative | High | High |
Key Analytical Techniques in Detail
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the detailed and accurate characterization of PEGylated proteins, providing precise molecular weight information and enabling the identification of specific PEGylation sites.[2][4] Two primary MS-based strategies are employed: top-down and bottom-up analysis.[4]
-
Top-down analysis involves the analysis of the intact PEGylated protein, providing information on the overall degree of PEGylation and the distribution of different PEGylated species.[4]
-
Bottom-up analysis involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis.[4] This method is instrumental in identifying the specific sites of PEG attachment on the protein backbone.[4]
Common ionization techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation, quantification, and characterization of PEGylated proteins.[2] Different HPLC modes can be employed to address specific analytical challenges:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius.[2] It is particularly useful for separating PEGylated proteins from smaller, unreacted proteins and for detecting aggregates.[2] PEGylation significantly increases the size of proteins, making SEC a logical choice for analysis and purification.[13]
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[2] This technique can be used to separate PEGylated species and assess purity.[14]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates proteins based on their net charge. PEG chains can shield the charges on the protein surface, altering their interaction with the IEX resin.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity under non-denaturing conditions.[14]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique for the initial assessment of a PEGylation reaction.[6] It separates proteins based on their electrophoretic mobility, which is roughly proportional to their size. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.[6] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as unreacted protein.[7]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes differences in charge density, size, shape, and surface properties to separate PEGylated proteins.[] It has become a powerful tool for the analysis and small-scale purification of different PEGylated products.[] Sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) has been shown to be effective in differentiating PEG-interferon conjugates with small differences in molecular size.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for quantifying PEGylated species in complex biological fluids with minimal sample preparation.[1][12] It can also be used to assess the higher-order structure of PEGylated therapeutic proteins.[1] Solid-state NMR has been shown to yield highly resolved spectra of PEGylated proteins, allowing for the assessment of their structural integrity.[15]
Experimental Protocols
Protocol 1: Purity Analysis by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the separation and analysis of PEGylated proteins from the native protein and free PEG using SEC.[6]
-
Sample Preparation:
-
HPLC System:
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein.
-
Mobile Phase: A buffer compatible with the protein, such as phosphate-buffered saline (PBS).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
Protocol 2: Molecular Weight Determination by MALDI-TOF Mass Spectrometry
This protocol provides a general workflow for determining the molecular weight of a PEGylated protein using MALDI-TOF MS.[6]
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample to remove non-volatile salts.
-
Mix the sample with a suitable matrix solution (e.g., sinapinic acid) on a MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the different PEGylated species, allowing for the determination of their molecular weights and the degree of PEGylation.[2]
-
Protocol 3: Assessment of PEGylation by SDS-PAGE
This protocol describes the use of SDS-PAGE for the initial assessment of a PEGylation reaction.[6]
-
Sample Preparation:
-
Electrophoresis:
-
Gel Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue or silver stain).
-
Image the gel using a gel documentation system.[6]
-
-
Data Analysis:
Conclusion
The characterization of PEGylated proteins is a complex but essential aspect of biopharmaceutical development.[4] A thorough understanding of the available analytical techniques and their appropriate applications is crucial for ensuring the quality, safety, and efficacy of these important therapeutic agents. Mass spectrometry provides definitive molecular weight and site-specific information, while HPLC offers robust separation and quantification capabilities. SDS-PAGE remains a valuable tool for routine purity checks, and CE and NMR provide complementary high-resolution and structural information. The strategic application of these techniques will enable researchers to comprehensively characterize their PEGylated protein products.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Balancing Act: How Linker Length Impacts ADC Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The linker, a seemingly simple bridge in an Antibody-Drug Conjugate (ADC), plays a pivotal role in its overall stability, efficacy, and safety profile. The length of this molecular tether is a critical design parameter that drug developers must carefully optimize to achieve the desired therapeutic window. This guide provides an objective comparison of how linker length influences ADC stability, supported by experimental data and detailed methodologies for key evaluation techniques.
The ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, while also enabling efficient drug liberation at the tumor site.[1] Linker length directly impacts this delicate balance, influencing factors such as hydrophobicity, aggregation, plasma half-life, and ultimately, the therapeutic index of the ADC.[2][3]
The Trade-Off: Shorter vs. Longer Linkers
A central theme in linker design is the trade-off between the stability often associated with shorter linkers and the favorable pharmacokinetic properties that longer linkers can provide.
-
Shorter linkers are often correlated with greater ADC stability. By keeping the payload closer to the antibody, they can "tether" it within the antibody's steric shield, reducing its exposure to the surrounding environment and potential degradation.[4] However, an excessively short linker might sterically hinder the antibody's binding to its target antigen or impede the efficient release of the payload inside the tumor cell.[4]
-
Longer linkers , particularly those incorporating hydrophilic spacers like polyethylene glycol (PEG), can enhance the solubility of the ADC, reduce aggregation, and extend its plasma half-life.[1] This can lead to improved in vivo efficacy.[4] Conversely, longer linkers might increase the risk of premature payload release and can sometimes lead to a decrease in in vitro potency.[1][4]
Quantitative Comparison of ADC Properties Based on Linker Length
The following tables summarize representative data illustrating the impact of linker length, often modulated by the number of PEG units, on key ADC stability and performance metrics.
| Linker Type/Length | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50 in ng/mL) | Plasma Half-life (hours) | Reference |
| Short (e.g., PEG2) | ~4 | < 5% | 10 | 120 | [5] |
| Medium (e.g., PEG8) | ~4 | < 2% | 15 | 150 | [5] |
| Long (e.g., PEG12) | ~4 | < 1% | 25 | 180 | [5] |
Note: Data is synthesized from established trends to provide a comparative framework. Actual values are context-dependent, varying with the specific antibody, payload, and conjugation chemistry.[2][5] A lower percentage of aggregation indicates greater stability.[5] A longer plasma half-life also points to enhanced in vivo stability.[5]
The Role of PEGylation in Modulating Linker Impact
Polyethylene glycol (PEG) is frequently integrated into ADC linkers to enhance their physicochemical properties.[5] The length of the PEG chain is a key variable that can be adjusted to optimize an ADC's therapeutic index.[5]
PEG linkers improve ADC stability through two primary mechanisms:
-
Increased Hydrophilicity: The repeating ethylene oxide units of PEG create a hydration shell around the linker and the often-hydrophobic payload. This increased water solubility counteracts the payload's hydrophobicity, reducing the tendency for intermolecular aggregation.[2][6]
-
Steric Hindrance: The flexible PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, further preventing aggregation.[2]
Generally, longer PEG chains lead to a more pronounced increase in plasma half-life.[4] However, excessively long PEG chains can sometimes decrease the in vitro potency of the ADC.[4][7]
Experimental Protocols for Evaluating ADC Stability
Accurate assessment of ADC stability is crucial for selecting the optimal linker length. The following are detailed methodologies for key experiments.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.[5]
Methodology:
-
HPLC System: Waters Alliance e2695 or equivalent.[5]
-
Column: Tosoh TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm or equivalent.[5]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm.[5]
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in the mobile phase.[5]
-
Data Analysis: Integrate the peak areas for the monomer and any high molecular weight species. The percentage of aggregation is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.[3]
Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To assess the hydrophobicity profile of an ADC. A shorter retention time indicates a more hydrophilic ADC.[5]
Methodology:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: Linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in Mobile Phase A.
LC-MS for Plasma Stability Assessment
Objective: To determine the in vitro plasma stability of an ADC by measuring the change in the average drug-to-antibody ratio (DAR) over time.[8][9]
Methodology:
-
Sample Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immuno-capture: Isolate the ADC from the plasma using an anti-human Fc antibody conjugated to magnetic beads.[10]
-
Sample Preparation for LC-MS:
-
Elute the captured ADC from the beads.
-
For "middle-up" analysis, reduce the ADC to separate heavy and light chains.
-
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of different drug-loaded species at each time point. Calculate the average DAR. A decrease in DAR over time indicates payload deconjugation.[2][11]
Visualizing the Impact and Workflow
Conclusion
The length of the linker is a critical attribute in the design of a stable and effective Antibody-Drug Conjugate. While shorter linkers can enhance stability by shielding the payload, longer, hydrophilic linkers, such as those containing PEG, are instrumental in improving solubility, reducing aggregation, and extending plasma half-life. The optimal linker length is ultimately a compromise that must be empirically determined for each specific ADC, balancing the need for stability in circulation with efficient payload release at the target site. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the impact of linker length and make data-driven decisions in the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of HO-PEG4-CH2COOtBu
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides comprehensive, step-by-step procedures for the proper disposal of HO-PEG4-CH2COOtBu, a common polyethylene glycol (PEG) derivative used in various research and development applications.
Based on available safety data, this compound and similar PEG derivatives are generally not classified as hazardous substances.[1][2][3][4] However, it is imperative to adhere to institutional and regulatory protocols for chemical waste management. This document is intended to supplement, not replace, the specific guidelines provided by your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE).
-
Engineering Controls: Whenever possible, handle the compound within a well-ventilated area or a chemical fume hood.[3][5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a laboratory coat to prevent skin and eye contact.[1][3][5][7][8]
-
General Hygiene: Avoid inhalation of dust or vapors.[5][7] Wash hands thoroughly after handling the substance.[5][7][9]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key safety and disposal parameters for this compound and related PEG compounds.
| Parameter | Guideline | Source |
| Hazard Classification | Not generally classified as a hazardous substance or mixture. | [1][2][4][9] |
| Primary Route of Exposure | Inhalation, skin contact, eye contact. | [5] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [1][3][5][8] |
| Handling Precautions | Use in a well-ventilated area. Avoid creating dust. Avoid contact with skin and eyes. | [5][9][10] |
| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated place. | [11] |
| Spill Cleanup | Sweep up solid material, or absorb liquid with inert material, and place it in a suitable, closed container for disposal. | [1][5][7][9][12] |
| Disposal Method | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's EHS office. | [1][6] |
Step-by-Step Disposal Protocol
This protocol details the standard procedure for disposing of small, laboratory-scale quantities of this compound.
1. Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, verify that you are wearing the necessary PPE, including safety glasses, a lab coat, and suitable gloves.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused, dry this compound and place it in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[1][13] Any materials heavily contaminated with the compound, such as weighing paper or pipette tips, should also be placed in this container.[8][13]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed container labeled for non-hazardous liquid chemical waste.[13] Clearly identify all components of the solution on the label. Do not mix with other waste streams unless compatibility is confirmed.[6]
3. Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) at least three times.[1]
-
Unless otherwise specified by your institution, the rinsate can often be disposed of down the drain with a large volume of water.[1] However, always confirm this practice with your local EHS guidelines.
-
The clean, dry container can then typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.[13]
4. Labeling and Storage of Waste:
-
Clearly and accurately label the waste container with the full chemical name: "this compound Waste" and indicate that it is "Non-Hazardous."[1][6]
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.[6]
5. Scheduling Waste Pickup:
-
Follow your institution's established procedures for scheduling a chemical waste pickup.[1][6] Provide the waste management personnel with an accurate description of the waste.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. en.huatengsci.com [en.huatengsci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling HO-PEG4-CH2COOtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling HO-PEG4-CH2COOtBu (tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate), a common linker in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[3][4] |
| Eye and Face Protection | Safety goggles or glasses | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US) to protect against chemical splashes. A face shield should be worn over goggles for tasks with a higher risk of splashing.[2][5] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing. For larger quantities or increased risk of splashing, consider a disposable gown made of a resistant material like polyethylene-coated polypropylene.[3][5] |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | Generally not required for handling small quantities in a well-ventilated area, such as a chemical fume hood. Use a respirator if aerosols or dust are generated.[3][6] |
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid responses should be followed:
Table 2: Emergency First Aid Procedures
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][6] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and ensure a safe laboratory environment.
Operational Protocol:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[3] Ensure that an accessible safety shower and eye wash station are available.[1]
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in Table 1.
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[6]
-
After Handling: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.[7] The recommended storage temperature is -5°C.[7] Keep away from strong acids and oxidizing agents.[3]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste from experiments in a sealed, labeled container.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or water courses.[1]
Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. creativepegworks.com [creativepegworks.com]
- 7. en.huatengsci.com [en.huatengsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
